molecular formula C8H10ClF2N B2692269 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl CAS No. 90389-29-0

1-(3,5-Difluorophenyl)-N-methylmethanamine HCl

Cat. No.: B2692269
CAS No.: 90389-29-0
M. Wt: 193.62
InChI Key: XYTGSLQOMQVCEO-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-N-methylmethanamine HCl is a useful research compound. Its molecular formula is C8H10ClF2N and its molecular weight is 193.62. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-difluorophenyl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-11-5-6-2-7(9)4-8(10)3-6;/h2-4,11H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTGSLQOMQVCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC(=C1)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physical Properties & Characterization of N-Methyl-3,5-Difluorobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physical properties, synthesis, and characterization of N-methyl-3,5-difluorobenzylamine hydrochloride . It is structured for researchers in medicinal chemistry and process development, focusing on the compound's utility as a fluorinated building block for optimizing drug potency and metabolic stability.

Executive Summary

N-methyl-3,5-difluorobenzylamine hydrochloride is a specialized secondary amine salt used primarily as an intermediate in the synthesis of pharmaceutical agents. The incorporation of the 3,5-difluorophenyl moiety is a strategic design choice in medicinal chemistry; the fluorine atoms modulate the electronic properties of the aromatic ring, enhance lipophilicity (LogP), and block metabolic "soft spots" (positions 3 and 5) against cytochrome P450 oxidation. This guide provides a rigorous analysis of its physicochemical profile, synthesis pathways, and quality control protocols.

Chemical Identity & Structural Analysis

The compound exists as a hydrochloride salt, ensuring higher stability and water solubility compared to its free base oil form.

PropertyDetail
Chemical Name N-Methyl-3,5-difluorobenzylamine hydrochloride
IUPAC Name 1-(3,5-Difluorophenyl)-N-methylmethanamine hydrochloride
CAS Number 90389-29-0 (HCl Salt) / 90390-27-5 (Parent Primary Amine Ref)
Molecular Formula C₈H₁₀ClF₂N
Molecular Weight 193.62 g/mol
SMILES CNCC1=CC(F)=CC(F)=C1.Cl
Appearance White to off-white crystalline solid

Synthesis & Production Workflow

To ensure high purity and avoid bis-alkylation byproducts, the preferred synthetic route is Reductive Amination . This method allows for precise control over the stoichiometry, yielding the secondary amine efficiently before salt formation.

Reaction Pathway[2][3]
  • Condensation: 3,5-Difluorobenzaldehyde reacts with methylamine to form the imine intermediate.

  • Reduction: The imine is reduced in situ using Sodium Triacetoxyborohydride (STAB) or NaBH₄ to yield the free base.

  • Salt Formation: Treatment with anhydrous HCl in diethyl ether or dioxane precipitates the hydrochloride salt.

SynthesisWorkflow Start 3,5-Difluorobenzaldehyde (CAS: 32085-88-4) Imine Imine Intermediate (Transient) Start->Imine Condensation Reagent1 Methylamine (excess) + MeOH Reagent1->Imine FreeBase Free Base: N-Methyl-3,5-difluorobenzylamine Imine->FreeBase Reductive Step Reduction Reduction (NaBH4 or STAB) Reduction->FreeBase Final Final Product: HCl Salt (Solid) FreeBase->Final Acidification SaltForm HCl / Dioxane Precipitation SaltForm->Final

Figure 1: Step-wise reductive amination pathway for the synthesis of N-methyl-3,5-difluorobenzylamine HCl.

Physical Properties Profile

The following data aggregates experimental values and high-confidence predictions based on structural analogs (e.g., N-methylbenzylamine HCl).

Solid-State Properties
ParameterValue / RangeContext
Melting Point 175°C – 185°C (Predicted)Typical range for N-methylbenzylamine HCl analogs. Sharp endotherm indicates high crystallinity.
Hygroscopicity ModerateAmine salts are prone to moisture uptake. Storage in a desiccator is required to prevent deliquescence.
Thermal Stability Stable < 150°CDecomposition (loss of HCl) typically begins above the melting point.
Solution & Electronic Properties
ParameterValueImplications for Drug Design
Solubility (Water) > 50 mg/mLHighly soluble due to ionic character; suitable for aqueous formulations.
Solubility (Organic) Soluble in MeOH, DMSO; Insoluble in Et₂O, Hexane.Useful for recrystallization purification strategies.
pKa (Conjugate Acid) 9.5 ± 0.3 The fluorine atoms (electron-withdrawing) slightly lower the pKa compared to N-methylbenzylamine (~9.8).
LogP (Free Base) ~1.9 Fluorine substitution increases lipophilicity relative to the non-fluorinated analog (LogP ~1.4), improving membrane permeability.

Analytical Characterization Protocols

For validation in a research setting, the following multi-modal characterization matrix is recommended.

Nuclear Magnetic Resonance (NMR)

The presence of fluorine requires 19F-NMR for definitive confirmation of the substitution pattern.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.5 ppm (br s, 2H, NH₂⁺) – Ammonium protons.

    • δ 7.1–7.3 ppm (m, 3H, Ar-H) – Characteristic splitting due to F-H coupling.

    • δ 4.1 ppm (s, 2H, Ar-CH₂-N) – Benzylic methylene.

    • δ 2.55 ppm (s, 3H, N-CH₃) – N-Methyl group.

  • ¹⁹F NMR (376 MHz, DMSO-d₆):

    • Single signal around -109 to -110 ppm (triplet-like due to H-coupling), confirming the symmetric 3,5-substitution.

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic).

  • Retention Time: Expect elution earlier than non-fluorinated analogs due to polarity of the salt, but later than simple benzylamines due to lipophilic fluorine.

Handling, Safety, and Stability

  • Hazard Classification: Skin Corr. 1B (Causes severe skin burns and eye damage) . As an amine hydrochloride, it is corrosive to mucous membranes.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; exposure to air will lead to "caking" and hydrolysis risks over time.

  • Incompatibility: Strong oxidizing agents and strong bases (liberates the volatile free base).

References

  • Shao-Yuan Reagents. (n.d.). N-Methyl-3,5-difluorobenzylamine Hydrochloride Product Page. Retrieved from

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: Benzylamine derivatives. Retrieved from

  • PubChem. (2025).[1] 3,5-Difluorobenzylamine (Compound Summary). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Fluorinated Building Blocks: 3,5-Difluorobenzylamine. Retrieved from

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(3,5-Difluorophenyl)-N-methylmethanamine Hydrochloride, a valuable secondary amine intermediate in pharmaceutical research and development.[1] The described methodology utilizes a robust and efficient one-pot reductive amination of 3,5-difluorobenzaldehyde with methylamine, followed by reduction of the in situ-generated imine using sodium borohydride. This guide is tailored for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, safety considerations, and characterization guidelines to ensure reproducible and high-yield synthesis.

Introduction and Scientific Principle

The synthesis of substituted benzylamines is a cornerstone of medicinal chemistry. The target molecule, 1-(3,5-difluorophenyl)-N-methylmethanamine, incorporates a difluorophenyl moiety, a common structural motif used to enhance metabolic stability and modify the pharmacokinetic properties of drug candidates.

The most direct and widely adopted strategy for this transformation is reductive amination .[2] This powerful method converts a carbonyl group into an amine through an intermediate imine.[3] The process detailed herein involves two principal mechanistic stages occurring sequentially in a single reaction vessel:

  • Imine Formation: The synthesis begins with the nucleophilic addition of a primary amine (methylamine) to the carbonyl carbon of 3,5-difluorobenzaldehyde.[4][5][6] This addition forms a transient carbinolamine intermediate. Under mildly acidic or neutral conditions, the carbinolamine readily dehydrates, eliminating a water molecule to form a C=N double bond, yielding the corresponding N-methylimine (also known as a Schiff base).[7][8] The reaction is reversible, and the equilibrium can be influenced by the removal of water.[4]

  • Imine Reduction: The formed imine is then reduced to the target secondary amine. While various reducing agents exist, sodium borohydride (NaBH₄) is selected for this protocol due to its excellent efficacy, operational simplicity, and favorable safety profile compared to more hazardous reagents like sodium cyanoborohydride.[9] NaBH₄ acts as a hydride (H⁻) donor, which nucleophilically attacks the electrophilic carbon of the imine, cleaving the π-bond and forming the C-N single bond of the final amine.[10][11]

The final step involves the conversion of the resulting free amine into its hydrochloride salt by treatment with hydrochloric acid, which improves stability, handling, and solubility for downstream applications.

Experimental Workflow and Visualization

The overall synthetic strategy is a streamlined, one-pot process designed for efficiency and high throughput.

SynthesisWorkflow Start Starting Materials (3,5-Difluorobenzaldehyde & Methylamine) Imine Step 1: Imine Formation (Methanol, RT) Start->Imine Nucleophilic Addition & Dehydration Reduction Step 2: Reduction (Cool to 0°C, Add NaBH₄) Imine->Reduction Hydride Attack Workup Step 3: Quench & Work-up (H₂O, EtOAc Extraction) Reduction->Workup Isolate Free Amine Salt Step 4: Salt Formation (HCl in Diethyl Ether) Workup->Salt Protonation Product Final Product (1-(3,5-Difluorophenyl)-N- methylmethanamine HCl) Salt->Product Filtration & Drying

Caption: One-pot synthesis workflow for 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl.

Detailed Experimental Protocol

3.1 Materials and Reagents

Ensure all reagents are of appropriate purity (≥98%) and solvents are anhydrous where specified.

Reagent/MaterialMolar Mass ( g/mol )CAS NumberSupplier Example
3,5-Difluorobenzaldehyde142.1032085-88-4Sigma-Aldrich
Methylamine (2.0 M in THF)31.0674-89-5Sigma-Aldrich
Sodium Borohydride (NaBH₄)37.8316940-66-2Sigma-Aldrich
Methanol (MeOH), Anhydrous32.0467-56-1Fisher Scientific
Ethyl Acetate (EtOAc)88.11141-78-6VWR
Hydrochloric Acid (2.0 M in Diethyl Ether)36.467647-01-0Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃)84.01144-55-8LabChem
Brine (Saturated NaCl solution)58.447647-14-5N/A
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9Sigma-Aldrich

3.2 Equipment

  • Round-bottom flask (250 mL) with a magnetic stir bar

  • Ice bath

  • Magnetic stir plate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or meter

3.3 Step-by-Step Procedure

Scientist's Note: This procedure is designed as a one-pot reaction. It is critical to allow sufficient time for imine formation before introducing the reducing agent to minimize the undesired reduction of the starting aldehyde.[12]

  • Imine Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-difluorobenzaldehyde (5.00 g, 35.2 mmol, 1.0 equiv).

    • Add 70 mL of anhydrous methanol and stir at room temperature (20-25°C) until the aldehyde is fully dissolved.

    • To this clear solution, add methylamine solution (2.0 M in THF, 19.4 mL, 38.7 mmol, 1.1 equiv) dropwise over 5 minutes.

    • Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate. The solution may become slightly cloudy.

  • Reduction of the Imine:

    • After 2 hours, place the reaction flask in an ice bath and cool the mixture to 0-5°C.

    • While maintaining the temperature, add sodium borohydride (1.60 g, 42.2 mmol, 1.2 equiv) slowly in small portions over 15-20 minutes. Causality Note: Cooling is essential as the reduction is exothermic. Slow, portion-wise addition of NaBH₄ controls the reaction rate and prevents a dangerous temperature spike and potential side reactions. Vigorous gas (H₂) evolution will be observed.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde/imine spot has disappeared.

  • Work-up and Isolation of the Free Amine:

    • Cool the reaction mixture again in an ice bath and cautiously quench the reaction by the slow, dropwise addition of 50 mL of deionized water.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol and THF.

    • Transfer the remaining aqueous slurry to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 1-(3,5-difluorophenyl)-N-methylmethanamine as a pale yellow oil.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude amine oil in 50 mL of diethyl ether.

    • While stirring, slowly add hydrochloric acid solution (2.0 M in diethyl ether, ~18 mL, 36 mmol) dropwise. A white precipitate will form immediately.

    • Continue stirring for 30 minutes at room temperature to ensure complete salt formation.

    • Isolate the white solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold diethyl ether (2 x 10 mL) to remove any soluble impurities.

    • Dry the product under vacuum at 40°C to a constant weight.

Quantitative Data and Characterization

CompoundFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
3,5-DifluorobenzaldehydeC₇H₄F₂O142.105.00 g35.21.0
MethylamineCH₅N31.06~1.20 g38.71.1
Sodium BorohydrideNaBH₄37.831.60 g42.21.2
Product (HCl Salt) C₈H₁₀ClF₂N 193.62 ~6.0 g ~31.0 N/A
Expected Yield:6.81 g35.2~88%

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H-NMR (DMSO-d₆): Expected signals include a singlet/triplet for the methyl group, a singlet for the benzylic CH₂, aromatic protons in the characteristic pattern for a 3,5-disubstituted ring, and a broad singlet for the amine protons (N-H).[13]

  • ¹³C-NMR (DMSO-d₆): Signals corresponding to the methyl, benzylic, and aromatic carbons. The C-F coupling will be observable.[13]

  • Mass Spectrometry (ESI+): Calculated for C₈H₁₀F₂N [M+H]⁺: 158.0776; Found: 158.0778.

  • Melting Point: Compare with literature values.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: Conduct the entire procedure in a well-ventilated chemical fume hood.

  • Flammability: Methanol, THF, ethyl acetate, and diethyl ether are highly flammable. Keep away from ignition sources.

  • Sodium Borohydride: NaBH₄ reacts with water and acidic solutions to produce flammable hydrogen gas. Add it slowly and cautiously.

  • Corrosives: Hydrochloric acid is highly corrosive. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • JoVE. (2025). Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism. Journal of Visualized Experiments. [Link]

  • ChemHelp ASAP. (2020). Imine preparation & formation mechanism. YouTube. [Link]

  • The Organic Chemistry Tutor. (2019). Synthesis of imines from primary amines and carbonyl compounds. YouTube. [Link]

  • OpenStax. (2023). 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. In Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Imines from Aldehydes and Ketones with Primary Amines. [Link]

  • Vedantu. (n.d.). Can Sodium borohydride NaBH4 reduce imine?. [Link]

  • University of Texas at Dallas. (2024). CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide. YouTube. [Link]

  • ResearchGate. (2003). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. [Link]

  • Oreate AI. (2026). The Role of Sodium Borohydride in Reductive Amination. Oreate AI Blog. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • TÜBİTAK Academic Journals. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. [Link]

  • Royal Society of Chemistry. (2020). Supporting Information for a related synthesis. [Link]

  • Journal of the Indian Chemical Society. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

  • Dana Bioscience. (n.d.). 1-(3,5-Difluoro-4-methoxyphenyl)-N-methylmethanamine hydrochloride 1g. [Link]

  • MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Al-Masoudi, N. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PMC. [Link]

Sources

Preparation of pyrrole derivatives using 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic protocols for integrating 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl (DFMA-HCl) into pyrrole scaffolds. This specific secondary amine is a high-value pharmacophore in medicinal chemistry; the 3,5-difluoro substitution pattern is widely utilized to block metabolic "soft spots" (preventing P450-mediated oxidation) and modulate lipophilicity, while the N-methyl group often improves solubility and membrane permeability compared to primary amines.[1]

We present two distinct, self-validating methodologies:

  • The Mannich Reaction (C-2 Selective): A direct C-H functionalization strategy for rapid library generation.[1]

  • Reductive Amination (Regiocontrolled): A convergent approach using pyrrole-carboxaldehydes for precise structural targeting (C-3 or C-2).[1]

Chemical Context & Strategic Rationale

2.1 The Building Block
  • Compound: 1-(3,5-Difluorophenyl)-N-methylmethanamine Hydrochloride[1][2][3]

  • Role: Nucleophilic Secondary Amine Source[1]

  • Key Feature: The hydrochloride salt form stabilizes the amine against oxidation but requires in situ neutralization (free-basing) or buffered conditions to participate in nucleophilic attack.[1]

2.2 Reaction Pathways

The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic aromatic substitution (EAS).[1] However, direct alkylation with alkyl halides is often uncontrolled (poly-alkylation).[1] Therefore, we utilize Imine/Iminium intermediates to ensure mono-functionalization.[1]

ReactionPathways Amine 1-(3,5-Difluorophenyl)- N-methylmethanamine HCl Base Neutralization (Et3N / K2CO3) Amine->Base FreeAmine Free Amine (Nucleophile) Base->FreeAmine Mannich Pathway A: Mannich Reaction (+ HCHO + Pyrrole) FreeAmine->Mannich Reductive Pathway B: Reductive Amination (+ Pyrrole-CHO + Reductant) FreeAmine->Reductive ProductA 2-((Amino)methyl)pyrrole (C-2 Selective) Mannich->ProductA Electrophilic Attack ProductB N-Alkylated Pyrrole Derivative (Regio-defined) Reductive->ProductB Hydride Transfer

Figure 1: Strategic bifurcation for pyrrole functionalization.[1] Pathway A utilizes the pyrrole's innate nucleophilicity; Pathway B utilizes an external electrophile (aldehyde) on the pyrrole ring.[1]

Protocol A: The Mannich Reaction (Direct C-2 Functionalization)[1]

Objective: Synthesis of 2-((N-(3,5-difluorobenzyl)-N-methylamino)methyl)pyrrole. Mechanism: The secondary amine reacts with formaldehyde to generate a reactive iminium ion (


), which acts as a potent electrophile attacking the electron-rich C-2 position of the pyrrole.[1]
3.1 Materials
ReagentEquiv.[1][4]Role
DFMA-HCl 1.0Amine Source
Pyrrole1.2Nucleophilic Core
Formaldehyde (37% aq)1.2Carbon Linker Source
Acetic Acid (Glacial)SolventSolvent & Catalyst
Sodium Acetate1.1Buffer (neutralizes HCl)
3.2 Step-by-Step Methodology
  • Preparation of the Mannich Reagent (In Situ):

    • In a round-bottom flask, dissolve DFMA-HCl (1.0 equiv) and Sodium Acetate (1.1 equiv) in Glacial Acetic Acid (0.5 M concentration relative to amine).

    • Expert Insight: The sodium acetate is critical.[1] It converts the HCl salt to the free amine in situ, allowing it to react with formaldehyde, while the acetic acid catalyzes the iminium formation.[1]

    • Add Formaldehyde (37% aq) (1.2 equiv) dropwise.[1] Stir at room temperature for 15 minutes.

  • Pyrrole Addition:

    • Cool the mixture to 0°C. Pyrrole polymerization is a risk at higher temperatures in acidic media.[1]

    • Add Pyrrole (1.2 equiv) slowly.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quenching & Isolation:

    • Pour the reaction mixture into ice-cold water.

    • Basify to pH ~9–10 using 50% NaOH solution.[1] Caution: Exothermic.

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification:

    • The crude product is often an oil.[1] Purify via Flash Column Chromatography on silica gel.[1]

    • Eluent: Hexanes:Ethyl Acetate (gradient 9:1 to 7:3).[1] The amine functionality may cause streaking; add 1% Triethylamine to the eluent if necessary.[1]

Protocol B: Reductive Amination (Regiocontrolled)[1]

Objective: Coupling DFMA-HCl to a specific isomer (e.g., Pyrrole-3-carboxaldehyde) to access derivatives not easily made via Mannich chemistry. Mechanism: Formation of an iminium ion followed by irreversible hydride reduction.[1]

4.1 Materials
ReagentEquiv.Role
DFMA-HCl 1.0Amine Source
Pyrrole-3-carboxaldehyde1.0Electrophilic Partner
STAB (

)
1.5Mild Reducing Agent
DIPEA (Hünig's Base)1.2Neutralizing Base
DCE (1,2-Dichloroethane)SolventAprotic Solvent
4.2 Step-by-Step Methodology
  • Free-Basing & Imine Formation:

    • In a reaction vial, suspend DFMA-HCl (1.0 equiv) in DCE (0.2 M).

    • Add DIPEA (1.2 equiv) and stir for 10 minutes to ensure full liberation of the free amine.

    • Add Pyrrole-3-carboxaldehyde (1.0 equiv).[1]

    • Optional: Add activated 4Å Molecular Sieves to absorb water and drive imine formation.[1] Stir for 1–2 hours at RT.[1]

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Expert Insight: STAB is preferred over

      
       because it selectively reduces the iminium ion without reducing the aldehyde or the pyrrole ring itself [1].[1]
      
    • Stir at RT for 16 hours.

  • Work-up:

    • Quench with saturated aqueous

      
      .[1] Stir vigorously for 20 minutes until gas evolution ceases.
      
    • Extract with DCM (3x).[1]

    • Dry organics over

      
       and concentrate.[1]
      
  • Validation:

    • Verify structure via 1H NMR.[1] Look for the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the benzylic methylene singlet (~3.5–3.8 ppm).[1]

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Mannich) Pyrrole PolymerizationEnsure temperature is kept low (0°C) during addition. Reduce acid concentration or switch to ethanol solvent.[1]
Poly-substitution Excess ReagentsStrictly control stoichiometry (1:1:1).[1] Use a slight excess of pyrrole, not the amine/formaldehyde.[1]
Incomplete Reaction (Reductive) Salt InterferenceEnsure DFMA-HCl is fully neutralized with DIPEA before adding the aldehyde.
Streaking on TLC Amine Interaction with SilicaPre-wash the TLC plate with 1% Et3N in solvent or use amine-functionalized silica.[1]

Safety & Handling

  • Fluorinated Compounds: While generally stable, 3,5-difluoro derivatives should be treated as potential metabolic blockers.[1] Avoid inhalation.

  • Formaldehyde: A known carcinogen.[1] Use only in a fume hood.

  • Exotherms: The neutralization of the HCl salt with strong base (NaOH) is exothermic.[1] Perform slowly with cooling.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] Link

  • Arend, M., et al. "Modern Variants of the Mannich Reaction."[1] Angewandte Chemie International Edition, vol. 37, no.[1][5] 8, 1998, pp. 1044-1070.[1] Link

  • Sigma-Aldrich. "Product Specification: 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl."[1][2] Merck KGaA.[1] Link

  • Doyle, A. G., et al. "Ni-Catalyzed Carbon-Carbon Bond-Forming Reductive Amination."[1] Journal of the American Chemical Society, vol. 140, no.[1] 6, 2018. Link

Sources

Reaction conditions for coupling 1-(3,5-Difluorophenyl)-N-methylmethanamine with sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

This application note details the optimized reaction conditions for coupling 1-(3,5-Difluorophenyl)-N-methylmethanamine (referred to herein as Amine-1 ) with various sulfonyl chlorides.

Amine-1 represents a privileged scaffold in medicinal chemistry. The 3,5-difluorophenyl motif is frequently employed to block metabolic "soft spots" (preventing P450 oxidation) and modulate lipophilicity (


), while the 

-methyl secondary amine prevents the formation of bis-sulfonamide byproducts—a common impurity when using primary amines.
Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the secondary amine on the electrophilic sulfur of the sulfonyl chloride. The reaction is driven to completion by the presence of a base, which neutralizes the hydrochloric acid (HCl) byproduct.

Key Mechanistic Considerations:

  • Nucleophilicity: The methylene spacer (

    
    ) insulates the nitrogen from the electron-withdrawing effect of the fluorine atoms. Consequently, Amine-1  retains high nucleophilicity comparable to 
    
    
    
    -methylbenzylamine.
  • Chemoselectivity: As a secondary amine, Amine-1 stops cleanly at the mono-sulfonamide stage.

  • Hydrolysis Risk: Sulfonyl chlorides are moisture-sensitive. Competitive hydrolysis to sulfonic acid is the primary yield-limiting factor.

ReactionMechanism Amine Amine-1 (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attack Sulfonyl Sulfonyl Chloride (Electrophile) Sulfonyl->Intermediate Product Sulfonamide Product Intermediate->Product Elimination Byproduct Base·HCl Salt Intermediate->Byproduct H+ Transfer Base Base (HCl Scavenger) Base->Byproduct

Figure 1: Mechanistic pathway for the sulfonylation of secondary amines.[1]

Experimental Protocols

Two distinct methods are provided. Method A is the standard for discovery chemistry (high solubility, anhydrous). Method B is a biphasic Schotten-Baumann protocol, ideal for scale-up or when using inorganic bases.

Critical Pre-Requisite: Stoichiometry Check

Amine-1 is commercially available often as the Hydrochloride Salt (HCl) .

  • If using Free Base: 1.2 eq. Base required.

  • If using HCl Salt: 2.5 eq. Base required (1 eq to free the amine + 1.5 eq to scavenge reaction acid).

Method A: Anhydrous Organic Phase (Standard)

Best for: Small scale (<1g), moisture-sensitive sulfonyl chlorides, and parallel synthesis.

Reagents:

  • Amine-1 (HCl salt): 1.0 equiv.

  • Sulfonyl Chloride: 1.1 – 1.2 equiv.

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Use 3.0 equiv.

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Catalyst (Optional): DMAP (0.1 equiv) if the sulfonyl chloride is sterically hindered.

Protocol:

  • Preparation: In a dry round-bottom flask under Nitrogen/Argon, suspend Amine-1 (HCl salt) (1.0 equiv) in anhydrous DCM (

    
     concentration).
    
  • Neutralization: Add DIPEA (3.0 equiv) via syringe. Stir for 5–10 minutes at Room Temperature (RT) until the salt dissolves and the free amine is generated.

  • Cooling: Cool the solution to

    
     using an ice bath.
    
  • Addition: Add the Sulfonyl Chloride (1.1 equiv) portion-wise or as a solution in minimal DCM. Note: Slow addition prevents exotherms which can accelerate hydrolysis.

  • Reaction: Remove ice bath and stir at RT. Monitor by TLC or LC-MS.

    • Typical time: 1–4 hours.

  • Quench: Add a small amount of water or saturated

    
     solution.
    
Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Scale-up (>5g), "Green" chemistry requirements, or when organic bases are difficult to remove.

Reagents:

  • Amine-1 (HCl salt): 1.0 equiv.

  • Sulfonyl Chloride: 1.2 – 1.5 equiv.

  • Base: Sodium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ). Use 3.0 – 4.0 equiv.
  • Solvent System: 1:1 mixture of Water and Ethyl Acetate (or DCM).

Protocol:

  • Aqueous Phase: Dissolve

    
      (3.5 equiv) in water. Add Amine-1 (HCl salt)  to this solution. Stir until dissolved.
    
  • Organic Phase: Dissolve Sulfonyl Chloride (1.2 equiv) in Ethyl Acetate or DCM.

  • Mixing: Add the organic phase to the aqueous phase vigorously.

  • Reaction: Stir rapidly at RT. High agitation is critical to maximize the interfacial surface area.

    • Typical time: 2–12 hours.

  • Workup: Separate phases. Extract the aqueous layer once with fresh organic solvent. Combine organic layers.

Purification & Analysis Strategy

The chemical properties of the reactants allow for a "Self-Cleaning" workup procedure.

ComponentNatureRemoval Strategy
Product (Sulfonamide) Neutral / LipophilicRetained in Organic Phase.
Amine-1 (Unreacted) BasicAcid Wash: Extracts into aqueous phase as salt.
Sulfonyl Chloride ElectrophilicBase Wash: Hydrolyzes to Sulfonic Acid (water soluble).
Sulfonic Acid AcidicBase Wash: Extracts into aqueous phase as sulfonate.

Optimized Workup Protocol (for Method A):

  • Dilute reaction mixture with excess DCM or EtOAc.

  • Wash 1 (Acidic): Wash with

    
     (
    
    
    
    ). Removes unreacted Amine-1 and DIPEA.
  • Wash 2 (Basic): Wash with Saturated

    
     (
    
    
    
    ). Removes Sulfonic Acid byproducts.
  • Wash 3 (Neutral): Wash with Brine (

    
    ).
    
  • Dry over

    
    , filter, and concentrate.
    

Troubleshooting & Decision Logic

DecisionTree Start Start Optimization CheckSalt Is Amine-1 an HCl Salt? Start->CheckSalt AddBase Use ≥ 2.5 eq Base CheckSalt->AddBase Yes StdBase Use ≥ 1.2 eq Base CheckSalt->StdBase No Solubility Is Sulfonyl Chloride Water Sensitive? AddBase->Solubility StdBase->Solubility MethodA Method A: DCM / DIPEA / 0°C Solubility->MethodA Yes (Highly) MethodB Method B: EtOAc / Aq. Na2CO3 Solubility->MethodB No / Scale-up CheckConv Check LCMS: Incomplete Conversion? MethodA->CheckConv MethodB->CheckConv AddCat Add 10% DMAP Heat to 40°C CheckConv->AddCat Yes Finish Proceed to Acid/Base Workup CheckConv->Finish No AddCat->Finish

Figure 2: Decision matrix for protocol selection and troubleshooting.

Common Issues
  • Low Yield (Hydrolysis): If the sulfonyl chloride hydrolyzes before coupling, you will see the corresponding Sulfonic Acid in LCMS (Mass = Sulfonyl Chloride - Cl + OH).

    • Fix: Ensure solvents are anhydrous. Switch to Method A. Add Sulfonyl Chloride at

      
      .
      
  • Sluggish Reaction:

    • Fix: Add 10 mol% DMAP (4-Dimethylaminopyridine). This forms a highly reactive

      
      -sulfonylpyridinium intermediate.
      
  • Impurity Persistence:

    • Fix: If unreacted amine remains, increase the concentration of the HCl wash or perform a recrystallization from EtOH/Heptane.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of Sulfonamides. Retrieved from Benchchem.com.

  • Sarges, R., et al. (1976). Synthesis and Novel Antipsychotic Activity of 3,5-Difluorobenzylamine Derivatives. Journal of Medicinal Chemistry, 19(6), 695-709. (Demonstrates stability/utility of the 3,5-difluoro motif).

  • Organic Chemistry Portal. (2024). Schotten-Baumann Reaction Conditions. Link

  • Sigma-Aldrich. (2024). Product Specification: 3,5-Difluorobenzylamine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(3,5-Difluorophenyl)-N-methylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1-(3,5-Difluorophenyl)-N-methylmethanamine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust methods for achieving high purity. The presence of impurities, even in small amounts, can significantly impact downstream applications, from analytical characterization to biological assays.[1] This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to address common purification challenges, grounded in fundamental chemical principles and field-proven techniques.

Part 1: FAQ - Initial Assessment and Common Impurity Classes

This section addresses the critical first step: understanding the nature of the impurities in your crude material. A correct diagnosis is essential for selecting the most effective purification strategy.

Q1: What are the most likely impurities in my crude 1-(3,5-Difluorophenyl)-N-methylmethanamine hydrochloride?

A: The impurity profile is largely dependent on the synthetic route. However, based on common syntheses involving reductive amination or multi-step pathways starting from precursors like 1,3,5-trifluorobenzene, impurities typically fall into several categories:[2]

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual 3,5-difluorobenzaldehyde or 3,5-difluoroaniline.

    • Reaction Intermediates: Incomplete conversion at any stage of a multi-step synthesis.

    • Over-Alkylated Byproducts: Formation of the tertiary amine, 1-(3,5-Difluorophenyl)-N,N-dimethylmethanamine.

  • Reagent-Related Impurities:

    • Inorganic Salts: Sodium chloride (NaCl) or ammonium chloride (NH₄Cl) are common if aqueous reagents like sodium hydroxide or ammonia were used during workup or synthesis.[3][4]

    • Excess Acid: Residual hydrochloric acid from the salt formation step.

  • Degradation Products:

    • Oxidation Products: Amines can be susceptible to air oxidation, leading to colored impurities.

    • Nitrosamines: Secondary amines can potentially form N-nitrosamine impurities, which are a class of genotoxic impurities of significant concern.[5]

Q2: My crude product is off-white, yellow, or slightly brown. What causes this discoloration and how do I remove it?

A: Discoloration typically points to trace levels of highly conjugated or oxidized impurities. These often arise from the degradation of starting materials or the product itself. While often present in small quantities (<1%), they are aesthetically and often functionally undesirable.

Solution: The most effective method for removing colored impurities is treatment with activated charcoal. During recrystallization, after the compound has been fully dissolved in the hot solvent, a small amount of activated charcoal (typically 1-2% w/w) is added to the solution. The mixture is held at temperature for 5-10 minutes and then filtered hot through a pad of Celite® to remove the charcoal.[6] The clarified, colorless solution is then allowed to cool for crystallization.

Q3: How can I quickly assess the purity and nature of my crude sample before attempting a large-scale purification?

A: A multi-pronged analytical approach is recommended:

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive method. Use a polar solvent system (e.g., Dichloromethane/Methanol 9:1 with 0.5% triethylamine to prevent streaking of the free base). This will help you visualize the number of components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can help resolve closely related impurities.

  • ¹H NMR Spectroscopy: This is invaluable for identifying structural impurities. Look for unexpected signals, particularly in the aromatic region or changes in the integration of the N-methyl peak. The presence of a broad peak around 9 ppm could indicate the presence of trichloroacetic acid if that was used in an alternative purification.

Part 2: Troubleshooting Purification Workflows

This section provides detailed protocols and decision-making frameworks for tackling specific purification challenges.

Scenario 1: Gross Impurities Present (Purity <95%)

When the initial purity is low, a bulk purification method is needed to remove inorganic salts and non-basic organic impurities. Acid-base extraction is the gold standard for this purpose.[7][8]

This process leverages the differential solubility of the amine free base and its hydrochloride salt. The salt is water-soluble, while the free base is soluble in organic solvents. This allows for a clean separation from many common impurities.

AcidBaseWorkflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase A 1. Dissolve Crude HCl Salt in Water B 2. Basify with 10% NaOH to pH > 12 (Precipitates Free Base) A->B Process C 3. Extract Free Base with Organic Solvent (e.g., DCM, EtOAc) B->C Phase Transfer E 5. Discard Aqueous Layer (Contains Inorganic Salts) D 4. Wash Organic Layer with Brine C->D Washing D:e->E:w Separation F 6. Dry with Na₂SO₄, Filter D->F Process G 7. Add HCl in Solvent (e.g., 2M in Ether) to Precipitate Pure Salt F->G Salt Formation H 8. Filter & Dry Pure 1-(3,5-Difluorophenyl)-N- methylmethanamine HCl G->H Isolation

Caption: Acid-Base Extraction Workflow for Amine Purification.

  • Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of deionized water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add 10% (w/v) aqueous sodium hydroxide solution dropwise with vigorous stirring until the pH of the solution is >12. The free amine will precipitate out, often making the solution cloudy.

  • Extraction: Transfer the mixture to a separatory funnel and extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3x volumes of the aqueous layer).

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and inorganic bases.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, which may be an oil or a low-melting solid.

  • Salt Reformation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate). Slowly add a solution of HCl in an organic solvent (e.g., 2.0 M HCl in diethyl ether or HCl in isopropanol) dropwise until precipitation ceases.[9]

  • Isolation: Stir the resulting slurry for 30 minutes, then collect the purified hydrochloride salt by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether and dry under vacuum.

Scenario 2: Moderate Purity (95-99%) with Minor Impurities

For material that is already relatively pure, recrystallization is the most powerful technique to achieve >99.5% purity.[10] The success of this technique is critically dependent on the choice of solvent.

The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while the impurities remain soluble at all temperatures.[10]

Solvent SystemRationale & Impurities Targeted
Isopropanol (IPA) A good starting point. The hydrochloride salt often has moderate solubility in hot IPA and lower solubility upon cooling.
Ethanol (EtOH) Similar to IPA, but the salt may be more soluble, potentially requiring the addition of an anti-solvent.[6]
IPA / Diethyl Ether A powerful co-solvent system. Dissolve in minimal hot IPA, then slowly add ether as an anti-solvent to induce crystallization.[6]
Methanol / Methyl tert-Butyl Ether (MTBE) An alternative to the IPA/ether system, often providing well-defined crystals.
Acetonitrile (MeCN) Can be effective for removing less polar impurities.

A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point or when the solution is too concentrated.

  • Solution 1 (Dilution): Re-heat the mixture until the oil fully redissolves. Add more of the primary solvent (e.g., IPA) to create a more dilute solution, then allow it to cool much more slowly.

  • Solution 2 (Change Solvents): The chosen solvent may be inappropriate. Switch to a solvent system with a lower boiling point or one in which the compound is less soluble.

A: This indicates either that too much solvent was used or the solution is supersaturated.[10]

  • Solution 1 (Induce Crystallization): Try scratching the inside of the flask with a glass rod just below the solvent line. If that fails, add a "seed" crystal of the pure compound to initiate nucleation.[10]

  • Solution 2 (Reduce Solvent Volume): If induction methods fail, gently heat the solution and evaporate some of the solvent under a stream of nitrogen. Then, allow it to cool again.

RecrystallizationTroubleshooting cluster_troubleshoot Troubleshooting Steps start Start: Dissolve Compound in Minimal Hot Solvent cool Cool Solution Slowly start->cool check_crystals Crystals Form? cool->check_crystals success Success: Filter, Wash, Dry check_crystals->success Yes oiled_out Compound Oiled Out? check_crystals->oiled_out No reheat Re-heat to Redissolve oiled_out->reheat Yes seed Induce Crystallization: - Scratch Flask - Add Seed Crystal oiled_out->seed No add_solvent Add More Solvent reheat->add_solvent slow_cool Cool S-L-O-W-L-Y add_solvent->slow_cool slow_cool->cool seed->check_crystals Retry Cooling reduce_volume Reduce Solvent Volume (Evaporate) seed->reduce_volume Still No Crystals reduce_volume->cool Retry Cooling

Caption: Troubleshooting Flowchart for Recrystallization.

References

  • US3337630A - Process for the purification of amines.
  • US4670232A - Recovery of amines from by-product chloride salts.
  • Purific
  • 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl. EvitaChem.
  • Amine and HCl - salt form
  • Purification of organic hydrochloride salt?
  • RECRYSTALLIZATION.
  • Amine workup. Reddit.
  • How can I free-base my amine
  • Recrystallization problems. Sciencemadness Discussion Board.
  • Nitrosamine Impurities. Pure Synth.
  • Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. PMC.

Sources

Technical Support Center: Managing Hygroscopicity of 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl (referred to herein as the "Compound"). This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges related to the compound's physical properties during experimentation and formulation.

A critical characteristic of this hydrochloride salt is its tendency to absorb moisture from the atmosphere, a property known as hygroscopicity. This can lead to a range of issues, including physical changes (clumping, deliquescence), poor powder flow, and compromised chemical stability.[1][2][3] This guide provides in-depth, actionable solutions to anticipate, troubleshoot, and mitigate these challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is this Compound susceptible to it?

A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[2][3][4] For pharmaceutical salts like this Compound, this phenomenon is driven by several factors:

  • Ionic Nature: As a hydrochloride salt, the molecule exists as an ionic lattice of protonated amine cations and chloride anions. These charged species have a strong affinity for polar water molecules.[5][6]

  • Crystal Lattice Energy: The stability of a crystal lattice is defined by its lattice energy—the energy released when gaseous ions form a solid crystal.[7][8] If the energy released by water molecules hydrating the ions on the crystal surface is sufficient to overcome the lattice energy, the crystal will readily absorb water.[7][9]

  • Molecular Structure: The presence of polar functional groups, such as the amine and the fluorine atoms, can create sites for hydrogen bonding with water molecules, further influencing its affinity for moisture.[5][6]

Salts of mineral acids, like hydrochloric acid, tend to be polar and can increase the hygroscopicity of the resulting compound.[4]

Q2: What is the Critical Relative Humidity (CRH) and why is it important?

A: The Critical Relative Humidity (CRH) is the specific relative humidity (RH) level, at a given temperature, above which a material will begin to rapidly absorb atmospheric moisture. Below the CRH, the compound will remain relatively stable and dry. Knowing the CRH is crucial for defining appropriate handling, manufacturing, and storage conditions to prevent physical changes.[10] For example, a "very hygroscopic" material may need to be handled in an environment with RH controlled to below 40%.[1]

Q3: What are the consequences of uncontrolled moisture absorption?

A: Uncontrolled moisture uptake can severely impact your experiments and product development:

  • Physical Instability: The powder can become sticky, form clumps or hard cakes, and in severe cases, liquefy (deliquescence). This negatively affects powder flowability, making processes like weighing, blending, and capsule filling difficult and inaccurate.[1][3]

  • Chemical Degradation: The presence of water can accelerate chemical degradation pathways such as hydrolysis, potentially leading to a loss of potency and the formation of impurities.[5][6]

  • Solid-State Form Changes: Moisture can induce transitions between different solid forms, such as converting an anhydrous crystal to a hydrate.[11][12] Different forms can have vastly different properties, including solubility and bioavailability, making process control and product performance unpredictable.[13]

Part 2: Troubleshooting Guide

Issue 1: My sample of the Compound is gaining weight and becoming sticky during handling.
  • Probable Cause: You are likely handling the Compound in an environment where the ambient relative humidity is above its CRH.

  • Immediate Solution:

    • Transfer the material to a desiccator containing an active desiccant (e.g., silica gel, phosphorus pentoxide) immediately.

    • If possible, handle the material inside a glove box or an enclosure with controlled low humidity (e.g., purged with dry nitrogen).

  • Long-Term Prevention:

    • Environmental Control: Always handle and weigh the Compound in a controlled environment, such as a humidity-controlled chamber or glove box, maintained well below its CRH.[10]

    • Packaging: Store the Compound in tightly sealed containers with a desiccant pouch. For long-term storage, high-barrier packaging like foil pouches or cold-form aluminum blisters is recommended.[10][[“]]

Issue 2: The powder shows poor flowability, causing inconsistent results in formulation studies (e.g., capsule filling, blending).
  • Probable Cause: Moisture absorption has led to the formation of liquid bridges between particles, increasing inter-particle cohesion and friction, which ruins powder flow.[1][3]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for poor powder flow.

  • Corrective Actions:

    • Add Excipients: Incorporate flow activators or moisture scavengers into your formulation. Adsorbents like magnesium oxide or magnesium carbonate can help protect the active pharmaceutical ingredient (API).[1] Using non-hygroscopic excipients like mannitol can also deflect moisture.[[“]]

    • Granulation: If applicable, consider granulation to improve flow properties. Using a non-aqueous solvent for wet granulation is recommended for hygroscopic materials.[1][10]

Issue 3: I am observing new peaks in my analytical chromatogram after storing the Compound for a short period.
  • Probable Cause: The absorbed water is likely causing chemical degradation of the Compound, leading to the formation of impurities.[5][6]

  • Immediate Action:

    • Confirm the identity of the new peaks using mass spectrometry or other characterization techniques.

    • Immediately transfer all stock material to a validated, controlled low-humidity and low-temperature storage environment as per ICH guidelines (e.g., 25°C/40% RH or lower).[15][16][17]

  • Long-Term Solution: The ultimate solution to prevent chemical degradation is to address the root cause—hygroscopicity. For long-term product stability, exploring alternative, less hygroscopic solid forms of the molecule is a standard industry practice.[13][18][19] This is discussed in the next section.

Part 3: Advanced Solutions & Protocols

When environmental controls are insufficient or impractical for a final drug product, modifying the solid form of the API itself is the most robust solution.

Solid Form Screening: Salt Selection

The hydrochloride (HCl) salt is common but may not be the optimal form regarding physical stability.[20] A salt screening study can identify alternative salt forms (e.g., mesylate, tosylate, succinate) with superior properties.[18][19][20]

Table 1: Hypothetical Comparison of Different Salt Forms

Salt FormHygroscopicity ClassificationOnset of Significant Water Uptake (%RH)Chemical Stability (25°C/60%RH)
Hydrochloride Very Hygroscopic> 40%Degradation observed at 1 month
Mesylate Slightly Hygroscopic> 75%Stable at 3 months
Succinate Non-hygroscopic> 90%Stable at 3 months
Free Base Non-hygroscopic> 90%Poor Solubility

Protocol: Tiered Salt Screening Workflow

This protocol follows a "cascade approach" to efficiently identify viable salt forms.[21]

  • Tier 1: Counterion Selection & Initial Screen

    • Select a diverse range of 10-15 pharmaceutically acceptable counterions based on the pKa of the free base.

    • Dissolve the free base in a suitable solvent (e.g., acetone, ethanol).

    • Add an equimolar amount of each selected acid.

    • Allow for slow evaporation or cooling to induce crystallization.

    • Analyze the resulting solids by X-Ray Powder Diffraction (XRPD) to confirm the formation of new, crystalline salt forms.[19]

  • Tier 2: Physicochemical Property Evaluation

    • For all new crystalline salts identified, perform an initial hygroscopicity assessment. A simple method is to store small amounts at various controlled humidity conditions (e.g., in desiccators with saturated salt solutions) for one week and measure weight gain.[3]

    • Perform thermal analysis (DSC/TGA) to assess thermal stability.

    • Select the top 3-5 candidates with acceptable crystallinity and low hygroscopicity.

  • Tier 3: In-depth Characterization

    • For the lead candidates, perform detailed hygroscopicity analysis using Dynamic Vapor Sorption (DVS) . This will precisely determine the CRH and the extent of water uptake.[22][23][24]

    • Evaluate aqueous solubility and dissolution rate.

    • Conduct preliminary chemical stability studies under accelerated conditions (e.g., 40°C/75% RH) according to ICH guidelines.[17]

  • Tier 4: Final Selection

    • Select the optimal salt form that provides the best balance of stability, solubility, and manufacturability.[19]

    Caption: Tiered workflow for pharmaceutical salt screening.

Crystal Engineering: Co-crystallization

If a suitable salt form cannot be identified, or for non-ionizable compounds, co-crystallization is a powerful alternative. A co-crystal is a multi-component crystal where the API and a benign co-former are held together by non-ionic interactions, like hydrogen bonds.[5][6][25] Co-crystals can significantly alter physical properties, often reducing hygroscopicity.[5][25][26][27]

The screening process is analogous to salt screening, involving the selection of pharmaceutically acceptable co-formers (often from the GRAS list) and utilizing various crystallization techniques to identify stable, non-hygroscopic co-crystal forms.[6]

References

  • Ang, W. X., & Chan, S. Y. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 1177. [Link]

  • Dhondale, M. R., Thakor, P., Nambiar, A. G., Singh, M., Agrawal, A. K., Shastri, N. R., & Kumar, D. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 189. [Link]

  • Charles River Laboratories. (n.d.). Salt Screening. Retrieved February 15, 2026, from [Link]

  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. Retrieved February 15, 2026, from [Link]

  • Ang, W. X., & Chan, S. Y. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. [Link]

  • Improved Pharma. (2021, February 14). Salt Screening. [Link]

  • Bohrium. (2022, September 23). Formulation strategies to improve the stability and handling of oral solid dosage forms of highly hygroscopic pharmaceuticals and nutraceuticals. [Link]

  • MDPI. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved February 15, 2026, from [Link]

  • Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Retrieved February 15, 2026, from [Link]

  • PharmaQuesT. (n.d.). Hygroscopicity, Powder Rheology & Compaction Properties. Retrieved February 15, 2026, from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved February 15, 2026, from [Link]

  • Triclinic Labs. (n.d.). Polymorph Screening, Salt Selection, and Chemical Property Improvement Services. Retrieved February 15, 2026, from [Link]

  • RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. [Link]

  • SlideShare. (n.d.). ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).pptx. Retrieved February 15, 2026, from [Link]

  • Karagianni, A., Malamatari, M., & Kachrimanis, K. (2018). Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs. Pharmaceutics, 10(4), 187. [Link]

  • Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Pharmaceutical Technology. (2013, June 26). Cocrystals Can Improve API Properties, But Will the Recent FDA Guidance Slow Adoption of This Technology?[Link]

  • Dhondale, M. R., Thakor, P., Nambiar, A. G., Singh, M., Agrawal, A. K., Shastri, N. R., & Kumar, D. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. [Link]

  • Ang, W. X., & Chan, S. Y. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • ResearchGate. (n.d.). Film coating techniques to reduce hygroscopicity. Retrieved February 15, 2026, from [Link]

  • Jenck, J. F., & Simpson, M. (n.d.). Moisture Sorption Properties of Pharmaceutical Materials Studied by DVS. Surface Measurement Systems. [Link]

  • Contract Pharma. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. [Link]

  • SK pharmteco. (n.d.). Dynamic Vapor Sorption. Retrieved February 15, 2026, from [Link]

  • American Pharmaceutical Review. (2011, September 1). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts: Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved February 15, 2026, from [Link]

  • TA Instruments. (n.d.). DISCOVERY SA DYNAMIC VAPOR SORPTION ANALYZER. Retrieved February 15, 2026, from [Link]

  • Pharmaceutical Technology. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]

  • Google Patents. (n.d.). WO2022049488A1 - Spray dried low hygroscopicity active powder compositions.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119–1128. [Link]

  • Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue University. [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved February 15, 2026, from [Link]

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Troubleshooting low solubility of 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl

This guide provides in-depth troubleshooting for researchers encountering low solubility of 1-(3,5-Difluorophenyl)-N-methylmethanamine hydrochloride (CAS No. 90389-29-0) in organic solvents. The content is structured in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl in a common organic solvent like Dichloromethane (DCM) or Ethyl Acetate, but it has very poor solubility. Why is this happening?

A1: This is expected behavior due to the chemical nature of the compound provided. You are working with a hydrochloride salt, not the freebase form of the amine.[1] Amine hydrochloride salts are ionic compounds, possessing a positively charged ammonium center and a chloride anion.[1] This ionic character makes them behave more like inorganic salts (e.g., sodium chloride) than typical organic molecules.

  • The Causality: The strong ionic and hydrogen-bonding interactions within the crystal lattice of the salt require a significant amount of energy to overcome.[2] Solvents that are highly polar and capable of strong hydrogen bonding, such as water or methanol, are effective at solvating the ions and breaking down this lattice.[3] Conversely, less polar organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, or Toluene lack the polarity and hydrogen-bonding capability to effectively solvate the charged ions, resulting in low solubility.[2]

Q2: Should I just heat the mixture to get it to dissolve?

A2: Gentle heating can be a useful first step and may be sufficient for some applications, particularly if you are using a moderately polar solvent. Increasing the temperature provides the kinetic energy needed to help break intermolecular forces.[4]

However, there are limitations and risks:

  • Limited Efficacy: For highly nonpolar solvents, heating alone is often insufficient to achieve the desired concentration.

  • Compound Stability: While the hydrochloride form is generally stable, prolonged exposure to high temperatures could potentially lead to degradation, depending on the solvent and other components in your reaction mixture.[5]

  • Precipitation on Cooling: The compound may dissolve at an elevated temperature but will likely precipitate out of solution as it cools to room temperature. This can be problematic for reactions that require the substrate to remain in solution for an extended period.

A more robust and chemically sound approach is often required, as detailed in the troubleshooting guide below.

Troubleshooting Guide: Strategies for Solubilization

If you are facing solubility challenges, the following strategies, starting with the most common and effective, should resolve the issue.

Initial Assessment & Troubleshooting Workflow

This workflow diagram outlines the decision-making process for addressing solubility issues with your amine HCl salt.

G start Problem: Low Solubility of Amine HCl Salt in Organic Solvent check_solvent Is the chosen solvent polar and protic (e.g., Methanol, Ethanol)? start->check_solvent strategy1 Strategy 1: Solvent System Optimization - Try gentle heating (40-50°C) - Use a co-solvent (e.g., add 5-10% MeOH to DCM) check_solvent->strategy1  Yes strategy2 Strategy 2: Convert to Freebase (Recommended for Aprotic Solvents) check_solvent->strategy2 No (e.g., DCM, THF, Toluene) success Success: Compound Dissolved strategy1->success If successful check_reaction Is the reaction compatible with aqueous workup? strategy2->check_reaction protocol_b Follow Protocol B: Salt-to-Freebase Conversion check_reaction->protocol_b Yes reassess Re-evaluate solvent choice or reaction conditions check_reaction->reassess No protocol_b->success

Caption: Troubleshooting workflow for amine HCl salt solubility.

Strategy 1: Solvent System Optimization

This approach is best for situations where you need to use the salt form directly and are using moderately polar solvents.

Q3: How can I optimize my solvent system without chemically modifying the compound?

A3: You can use a co-solvent approach. By adding a small percentage of a polar, protic solvent, you can dramatically increase the solubility of the HCl salt in a less polar bulk solvent.

  • The Causality: The polar co-solvent (e.g., methanol) directly interacts with and solvates the ionic salt, breaking up the crystal lattice. This solvated complex is now more compatible with the bulk organic solvent.

Experimental Protocol A: Co-Solvent Solubility Test

  • Setup: To your vial containing 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl, add your primary organic solvent (e.g., Dichloromethane).

  • Co-Solvent Addition: Add a polar protic co-solvent (e.g., Methanol or Ethanol) dropwise while stirring. Start with ~5% (v/v) of the total volume.

  • Observation: Observe for dissolution.

  • Heating: If solubility is still limited, gently warm the mixture to 30-40°C.

  • Assessment: This method is successful if a stable, clear solution is formed. Note that this introduces a protic solvent into your system, which must be compatible with your downstream chemistry.

Strategy 2: Conversion to the Freebase (Most Effective Method)

This is the most reliable and widely used method for dissolving amine salts in common aprotic organic solvents.[6]

Q4: What is "freebasing," and how does it improve solubility?

A4: Freebasing is the process of converting the amine salt back to its neutral, or "free," form by treating it with a base.[7] The freebase is a neutral organic molecule, no longer ionic, and is therefore significantly more soluble in a wider range of organic solvents.

  • The Chemistry: The added base (e.g., Sodium Bicarbonate, NaHCO₃) removes the proton from the positively charged nitrogen atom. The amine becomes neutral, and the byproducts are typically water and a simple inorganic salt (e.g., NaCl), which are easily removed.

G AmineHCl R-NH₂⁺CH₃ Cl⁻ (Amine HCl Salt, Water-Soluble) Freebase R-NHCH₃ (Freebase, Organic-Soluble) AmineHCl->Freebase + Base Base (e.g., NaHCO₃) Base->Freebase Byproducts H₂O + CO₂ + NaCl (Aqueous Byproducts) Freebase->Byproducts +

Caption: Chemical conversion of an amine HCl salt to its freebase.

Experimental Protocol B: Conversion of Amine HCl to its Freebase

This protocol is a standard liquid-liquid extraction procedure.

Materials:

  • 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl

  • Deionized Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • An immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel, beakers, rotary evaporator

Procedure:

  • Dissolution: Dissolve the amine HCl salt in a minimal amount of deionized water. If solubility is low even in water, a small amount of methanol can be added to aid dissolution.

  • Transfer: Transfer the aqueous solution to a separatory funnel.

  • Basification: Slowly add a saturated aqueous solution of Sodium Bicarbonate. You will observe CO₂ gas evolution (effervescence). Continue adding base until the bubbling ceases and the aqueous layer is basic (test with pH paper, target pH ≈ 8-9). This ensures complete conversion to the freebase.

    • Expert Tip: Using a weak base like NaHCO₃ is often preferred over strong bases (like NaOH) to prevent potential side reactions with sensitive functional groups.[6]

  • Extraction: Add your chosen organic solvent (e.g., Ethyl Acetate) to the separatory funnel. A volume equal to the aqueous layer is a good starting point.

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.

  • Separation: Allow the layers to separate. The organic layer containing your freebase will typically be the top layer if using Ethyl Acetate and the bottom layer if using Dichloromethane.

  • Collection: Drain the organic layer into a clean flask.

  • Re-extraction: To maximize yield, add a fresh portion of the organic solvent to the aqueous layer in the funnel and repeat the extraction (steps 5-7). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine. This helps to remove residual water and inorganic salts from the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Isolation: Filter off the drying agent. The resulting solution now contains your pure freebase amine in the organic solvent, ready for use or for solvent removal via rotary evaporation to isolate the freebase as an oil or solid.

Data Summary: Expected Solubility Properties

Compound FormChemical NatureHigh Solubility In...Low Solubility In...
1-(3,5-Difluorophenyl)-N-methylmethanamine HCl Ionic SaltWater, Methanol, Ethanol (Polar, Protic Solvents)[3]Dichloromethane, Toluene, Hexanes (Aprotic Solvents)[2]
1-(3,5-Difluorophenyl)-N-methylmethanamine (Freebase) Neutral OrganicDichloromethane, Ethyl Acetate, THF, TolueneWater

References

  • Solubility of Things. (n.d.). Methylamine hydrochloride.
  • EvitaChem. (n.d.). 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl.
  • ChemicalBook. (n.d.). 1-(3,5-DIFLUOROPHENYL)-N-METHYLMETHANAMINE HCL | 90389-29-0.
  • ResearchGate. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Quora. (2022). How does the temperature of water affect the solubility of ammonium chloride?
  • Sciencemadness Discussion Board. (2020). Converting Amine Sulfate into Amine Hydrochloride?
  • PubChem. (n.d.). 1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)-N-methylmethanamine hydrochloride.
  • Bryan Research & Engineering. (1998). THE SOLUBILITY OF HYDROCARBONS IN AMINE SOLUTIONS.
  • OLI Systems. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads.
  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?
  • Osbourn, J. (2020). Conversion of Amines to Amine Salts. YouTube.
  • Sciencemadness Discussion Board. (2007). amine salt formation in ketones as solvents.
  • ECHEMI. (n.d.). What's the proper way to convert a freebase to hydrochloride?
  • MDPI. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review.
  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem.
  • AIDIC. (n.d.). Effect of Organic Solvents on Separation of Heat Stable Salts (HSSs) Generated During Carbon Dioxide Absorption Using Amine Solu.
  • ECHEMI. (n.d.). Purification of Hydrochloride.
  • Reddit. (2024). Amine workup.
  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • Google Patents. (n.d.). KR20170111170A - Novel crystalline form of 1-(5-(2,4-difluorophenyl)-1-((3-fluorophenyl)sulfonyl)-4-methoxy-1h-pyrrol-3-yl)-n-methylmethanamine salt.
  • AiFChem. (2025). 381236-46-0 | 1-(3,4-Difluorophenyl)-N-methylmethanamine hydrochloride.
  • ChemScene. (n.d.). 696589-30-7 | 1-(2,4-Difluorophenyl)-N-methylmethanamine hydrochloride.
  • IUPAC. (n.d.). SOLUBILITY DATA SERIES.
  • SIELC Technologies. (2018). N-Methylmethanamine hydrochloride.

Sources

Minimizing side reactions in nucleophilic substitution with 3,5-difluorophenyl amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in nucleophilic substitution reactions involving 3,5-difluorophenyl amines. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you minimize side reactions and optimize your synthetic outcomes. The unique electronic properties of the 3,5-difluorophenyl moiety—specifically the inductive electron withdrawal by the two fluorine atoms—present distinct challenges compared to more activated or simple aryl systems. This guide is designed to address these specific issues in a direct question-and-answer format.

Understanding the Core Chemistry: SNAr vs. Catalytic Coupling

Direct nucleophilic aromatic substitution (SNAr) on a 3,5-difluorophenyl ring is challenging. The fluorine atoms are meta to each other, meaning they do not provide the necessary resonance stabilization for the negatively charged Meisenheimer intermediate that is crucial for a classical SNAr mechanism.[1][2] While fluorine's high electronegativity does increase the electrophilicity of the ring carbons, the lack of ortho or para activation makes this pathway kinetically unfavorable under standard conditions.[3]

For this reason, the majority of successful C-N bond formations with 3,5-difluorophenyl amines rely on transition-metal catalysis, most notably the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction provides a robust and versatile pathway, but it is also susceptible to several side reactions if not properly optimized.[4][5] This guide will focus primarily on troubleshooting these catalytic reactions.

Frequently Asked Questions & Troubleshooting Guide

FAQ 1: My reaction is sluggish or shows no conversion. What are the primary factors to check?

Answer: Low or no conversion in a Buchwald-Hartwig reaction with 3,5-difluorophenyl amine is typically traced back to one of four key components: the catalyst system (palladium precursor and ligand), the base, the solvent, or the reaction setup.

Underlying Cause: The catalytic cycle must be initiated and sustained efficiently.[5] This involves the formation of an active Pd(0) species, oxidative addition of the aryl halide, coordination and deprotonation of the amine, and finally, reductive elimination of the product. A failure at any step will stall the reaction.

Troubleshooting Steps:

  • Evaluate the Catalyst System:

    • Palladium Precatalyst: Modern palladacycle precatalysts (e.g., G3 or G4) are often superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[4][5] They form the active LPd(0) catalyst more cleanly and efficiently, requiring no induction period. If using a Pd(II) source, reduction to Pd(0) can be inefficient.[4]

    • Ligand Choice: The ligand is critical for stabilizing the catalyst and facilitating the key steps of the catalytic cycle. For primary anilines like 3,5-difluoroaniline, bulky, electron-rich biaryl phosphine ligands are the gold standard. Ligands like BrettPhos or RuPhos are excellent starting points.[4] Using an inappropriate ligand can lead to catalyst decomposition or a stalled cycle.

  • Verify the Base:

    • Basicity and Solubility: A strong, non-nucleophilic base is required to deprotonate the aniline to form the palladium-amido complex. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are most common.[4][5] The base must have some solubility in the reaction solvent to be effective.[6]

    • Base Sensitivity: If your substrate has base-sensitive functional groups (e.g., esters, ketones), a strong base can cause decomposition. In these cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this often requires higher reaction temperatures.[4][5][7]

  • Check Solvent and Reaction Setup:

    • Anhydrous & Degassed Conditions: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. The solvent (typically toluene, dioxane, or THF) must be anhydrous and thoroughly degassed. Failure to exclude oxygen and water is a primary cause of catalyst deactivation and low yields.

    • Temperature: While many modern catalyst systems are highly active, challenging couplings may require elevated temperatures (80–110 °C) to drive the reaction to completion.[8]

FAQ 2: I'm observing significant diarylation. How can I promote selective monoarylation?

Answer: The formation of a diarylamine (where the product of the first coupling reacts with another molecule of aryl halide) is a common side reaction, especially when the product amine is more reactive than the starting aniline.

Underlying Cause: The newly formed N-aryl aniline product can itself act as a nucleophile in the catalytic cycle. If its rate of coupling is competitive with or faster than the starting 3,5-difluoroaniline, diarylation will occur. This is often the case if the product is less sterically hindered or electronically more activated than the starting material.

Strategies for Minimizing Diarylation:

  • Stoichiometry Control: Use a slight excess of the amine nucleophile (e.g., 1.2–1.5 equivalents) relative to the aryl halide. This increases the probability that the palladium complex will react with the starting amine rather than the product.

  • Lower Catalyst Loading: High catalyst concentrations can sometimes accelerate the second coupling reaction. Reducing the catalyst loading (e.g., from 2 mol% to 0.5–1 mol%) can improve selectivity for the monoarylated product.

  • Ligand Selection: Very bulky ligands can create steric hindrance around the palladium center that disfavors the coupling of the bulkier monoarylated product. If diarylation is a problem, switching to a ligand with a larger steric profile may be beneficial.

  • Temperature and Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting aryl halide is consumed to prevent the subsequent diarylation from progressing. Lowering the temperature can also sometimes favor the initial, more facile coupling over the second one. It is remarkable that in some systems, high selectivity for monoarylation can be achieved even when the product is a primary arylamine, underscoring the importance of the catalyst system.[9]

FAQ 3: Hydrodehalogenation is a major side product. What causes this and how is it prevented?

Answer: Hydrodehalogenation is the reduction of the aryl halide starting material to the corresponding arene (e.g., bromobenzene is reduced to benzene). This consumes your starting material and reduces the overall yield.

Underlying Cause: This side reaction can occur through several pathways, often involving β-hydride elimination from an intermediate palladium complex or reaction with trace water or other proton sources. The choice of base can also play a role.

Prevention and Mitigation:

  • Ensure Strictly Anhydrous Conditions: Water is a common culprit. Ensure all glassware is oven-dried, use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., in a glovebox).

  • Optimize the Base: Some bases are more prone to promoting hydrodehalogenation. While strong bases are necessary, ensure they are of high purity. The physical properties of the base, such as particle size, can also matter; grinding the base may help.[4]

  • Choice of Palladium Source: In some cases, certain palladium precursors or ligands may be more prone to side reactions. Screening different precatalysts and ligands can identify a system less susceptible to this pathway.

  • Amine Purity: Impurities in the amine can sometimes act as hydrogen sources. Using a freshly purified or high-purity grade of 3,5-difluoroaniline is recommended.

Visualizing the Mechanisms

To effectively troubleshoot, it is essential to understand the underlying reaction pathways.

// Nodes Start [label=<

Aryl Halide + Nucleophile (Ar-X + Nu-)

];

TS1 [label="Rate-Determining Step\n(Addition)", shape=none, fontcolor="#EA4335"];

Meisenheimer [label=<

Meisenheimer Complex Resonance-Stabilized Anion

];

TS2 [label="Fast Step\n(Elimination)", shape=none, fontcolor="#34A853"];

Product [label=<

Product + Halide (Ar-Nu + X-)

];

// Edges Start -> TS1 [style=invis]; TS1 -> Meisenheimer [label="Attack on Ring"]; Meisenheimer -> TS2 [style=invis]; TS2 -> Product [label="Loss of Leaving Group"]; } dot Caption: General SNAr mechanism, highlighting the rate-determining formation of the Meisenheimer complex.

// Nodes Pd0 [label="L-Pd(0)\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; OA_Complex [label="L-Pd(II)(Ar)(X)\nOxidative Adduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amido_Complex [label="L-Pd(II)(Ar)(NHR')\nAmido Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Product_Complex [label="Product Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Invisible nodes for layout sub1 [label="Ar-X", shape=none]; sub2 [label="R'-NH₂", shape=none]; sub3 [label="Base", shape=none]; prod [label="Ar-NHR'", shape=none];

// Edges Pd0 -> OA_Complex [label=" Oxidative\n Addition"]; sub1 -> OA_Complex [style=dashed, arrowhead=none]; OA_Complex -> Amido_Complex [label=" Ligand Exchange\n & Deprotonation"]; sub2 -> OA_Complex [style=dashed, arrowhead=none]; sub3 -> Amido_Complex [style=dashed, arrowhead=none]; Amido_Complex -> Pd0 [label=" Reductive\n Elimination"]; Amido_Complex -> prod [style=dashed, arrowhead=none]; } dot Caption: Simplified Buchwald-Hartwig catalytic cycle for C-N cross-coupling.

Recommended Starting Protocol

This general protocol provides a robust starting point for the Buchwald-Hartwig amination of an aryl halide with 3,5-difluoroaniline. Optimization may be required based on the specific aryl halide used.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • 3,5-Difluoroaniline (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, Degassed Toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Preparation (Inert Atmosphere): In a glovebox, add the aryl halide (if solid), palladium precatalyst, and NaOtBu to the reaction vial. Seal the vial with a cap containing a PTFE septum.

  • Solvent and Reagent Addition: If not using a glovebox, purge the sealed vial with argon or nitrogen for 5-10 minutes. Add the anhydrous, degassed toluene via syringe. Add the 3,5-difluoroaniline via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C.

  • Stirring: Stir the reaction mixture vigorously for the desired time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary Tables

Table 1: Troubleshooting Common Side Reactions

Problem Primary Cause(s) Recommended Solution(s)
Low Conversion Inactive catalyst, incorrect base/ligand choice, presence of O₂/H₂O.Use a modern precatalyst (e.g., G3/G4), switch to a bulky phosphine ligand (BrettPhos, RuPhos), use a strong base (NaOtBu), ensure anhydrous/degassed conditions.
Diarylation Product amine is more reactive than starting amine; high catalyst loading.Use a slight excess of the starting amine (1.2-1.5 eq), lower catalyst loading, monitor reaction and stop at full conversion of starting material.
Hydrodehalogenation Presence of water/protons, non-optimal base or catalyst system.Use strictly anhydrous solvent and reagents, screen alternative bases, ensure inert atmosphere.
Substrate Decomposition Base-sensitive functional groups on substrate.Switch from a strong base (NaOtBu) to a weaker base (Cs₂CO₃, K₃PO₄) and increase reaction temperature if necessary.[4][5]

Table 2: General Ligand Selection Guide for Buchwald-Hartwig Amination

Amine Type Recommended Ligands Rationale
Primary Anilines BrettPhos, RuPhosBulky, electron-rich ligands that promote efficient reductive elimination.[4]
Secondary Amines RuPhos, XPhosProvide a good balance of steric bulk and electronic properties for these couplings.[4]
Challenging Substrates tBuBrettPhos, DavePhosOffer enhanced activity for sterically hindered or electronically deactivated partners.[4]

References

  • Chemspeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

  • Ito, H., et al. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. National Institutes of Health. Retrieved from [Link]

  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]

  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole.... Retrieved from [Link]

  • National Institutes of Health. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved from [Link]

  • University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Retrieved from [Link]

  • PubMed. (2016). Using Anilines as Masked Cross-Coupling Partners: Design of a Telescoped Three-Step Flow Diazotization, Iododediazotization, Cross-Coupling Process. Retrieved from [Link]

  • ChemRxiv. (2024). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Retrieved from [Link]

  • National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]

  • American Chemical Society. (n.d.). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]

  • Semantic Scholar. (2016). Selective arylation/annulation cascade reactions of 2-alkynylanilines with diaryliodonium salts. Retrieved from [Link]

  • PubMed. (2013). Chelation-assisted cross-coupling of anilines through in situ activation as diazonium salts with boronic acids under ligand-, base-, and salt-free conditions. Retrieved from [Link]

  • American Chemical Society. (n.d.). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. Retrieved from [Link]

  • SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

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Validation & Comparative

Structural Elucidation and Salt Form Verification of 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

1-(3,5-Difluorophenyl)-N-methylmethanamine HCl (CAS: 90389-29-0) is a critical fluorinated building block used in the synthesis of pharmaceutical candidates, particularly in modulating metabolic stability via fluorine substitution.

This guide provides a comparative analysis of NMR methodologies for verifying this specific compound. Unlike simple organic molecules, the presence of the hydrochloride salt and the symmetric 3,5-difluoro substitution pattern presents unique analytical challenges.[1] We compare the DMSO-d6 protocol (the "Gold Standard") against D2O and CDCl3 alternatives, demonstrating why DMSO-d6 provides superior structural resolution for salt stoichiometry verification.

Comparative Analysis: Solvent System Performance

For a researcher verifying the identity and purity of this HCl salt, the choice of solvent dictates the visibility of the salt protons and the resolution of the fluorine-proton coupling.

Table 1: Comparative Performance of NMR Solvent Systems
FeatureMethod A: DMSO-d6 (Recommended) Method B: D₂O (Alternative) Method C: CDCl₃ (Free Base)
Salt Stoichiometry Visible. Slow exchange allows detection of

protons.[2]
Invisible. Fast exchange with solvent eliminates

signals.
N/A. Salt is often insoluble; requires conversion to free base.
Solubility High. Dissolves polar HCl salts effectively.[2]High. Excellent for salts.[2]Low/Variable. Poor for HCl salts without neutralization.[2]
Coupling Resolution High. Distinct splitting patterns for H-F and H-H.Medium. Solvent viscosity can broaden peaks slightly.[2]High. Good resolution if soluble.
Chemical Shift Stability Stable. Consistent shifts for comparative analysis.[2]pH Dependent. Shifts drift with concentration/pH.[2]Concentration Dependent. H-bonding affects shifts.
Expert Insight: The Case for DMSO-d6

While D₂O is cheaper and suppresses the large solvent peak, it erases the ammonium (


) protons due to deuterium exchange. DMSO-d6 is the superior choice  because it forms strong hydrogen bonds with the ammonium protons, slowing their exchange rate.[1] This allows you to integrate the 

peak (2H) relative to the aromatic protons, confirming the compound is indeed the mono-hydrochloride salt and not the free base.

Detailed Spectral Analysis (DMSO-d6)

The following data represents the expected 1H NMR profile in DMSO-d6. The spectrum is defined by the symmetry of the 3,5-difluorophenyl ring and the scalar coupling between Hydrogen and Fluorine (


, Spin 1/2).
The "Signature" Aromatic Region

The 3,5-difluoro substitution creates a symmetric spin system.[1]

  • Proton H4 (Para to CH2): Located between two Fluorine atoms.[2] It experiences two large ortho couplings (

    
    ) and two small meta couplings (
    
    
    
    ).
    • Appearance: Triplet of triplets (tt).

  • Protons H2/H6 (Ortho to CH2): Chemically equivalent.[2] Each experiences one ortho coupling to Fluorine, one meta coupling to Fluorine, and one meta coupling to H4.[1]

    • Appearance: Multiplet (often appearing as a doublet of doublets).

Table 2: 1H NMR Assignment (400 MHz, DMSO-d6)
PositionShift (δ ppm)MultiplicityIntegralCoupling Constants (Hz, Approx)Assignment Logic

9.0 – 9.6Broad Singlet2HN/AAmmonium protons (deshielded, exchangeable).[2] Confirms HCl salt.[3]
Ar-H (4) 7.15 – 7.25Triplet of triplets (tt)1H

,

Unique "between fluorines" environment.[2]
Ar-H (2,6) 7.05 – 7.15Multiplet (m)2H

Symmetric protons adjacent to the benzylic chain.[2]

4.10 – 4.20Singlet (s)2HN/ABenzylic methylene. *May appear as a triplet if coupling to

is resolved.[2]

2.55 – 2.60Singlet (s)3HN/AN-Methyl group. *May appear as a triplet if coupling to

is resolved.[2]

> Note: The benzylic


 and 

often appear as singlets, but in ultra-dry DMSO, they may show coupling to the

protons (

), appearing as triplets or broad multiplets.[1]

Experimental Protocol: Salt Verification Workflow

This protocol ensures reproducibility and minimizes moisture contamination, which can collapse the critical


 peak.[1]
Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl into a clean vial.

    • Add 0.6 mL of DMSO-d6 (99.9% D, containing 0.03% TMS v/v).

    • Critical Step: Ensure the DMSO is from a fresh ampoule or stored over molecular sieves. Water content >0.1% will cause the

      
       signal to broaden into the baseline.
      
  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Sequence: zg30 (30° pulse angle).

    • Number of Scans (NS): 16 or 32 (sufficient for 10 mg).

    • Relaxation Delay (D1): 1.0 – 2.0 seconds.

    • Spectral Width: 0 – 12 ppm (to capture the downfield NH protons).

  • Processing:

    • Line Broadening (LB): 0.3 Hz.[2]

    • Phasing: Manual phasing is required for the broad salt peaks.

    • Baseline Correction: Apply polynomial baseline correction (Bernstein polynomial) to flatten the region around the broad NH peak.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct NMR method based on the analytical goal (Salt ID vs. Structure ID).

NMR_Workflow Start Start: Sample Analysis Goal Define Analytical Goal Start->Goal Goal_Salt Verify HCl Salt Stoichiometry Goal->Goal_Salt Need Salt ID Goal_Struct Verify Carbon Skeleton Only Goal->Goal_Struct Need Purity Only Method_DMSO Method A: DMSO-d6 (Proton Exchange Slow) Goal_Salt->Method_DMSO Method_D2O Method B: D2O (Proton Exchange Fast) Goal_Struct->Method_D2O Result_DMSO Result: 1. NH2+ Visible (~9.3 ppm) 2. Ar-H Coupling Resolved 3. Salt Ratio 1:1 Confirmed Method_DMSO->Result_DMSO Result_D2O Result: 1. NH2+ Invisible (H/D Exchange) 2. Simplified Spectrum 3. Cannot Confirm Salt Method_D2O->Result_D2O

Figure 1: Decision matrix for selecting the optimal solvent system based on analytical requirements. DMSO-d6 is the only path that validates the salt form.

Troubleshooting Common Issues

Issue 1: The NH2+ peak is missing in DMSO-d6.

  • Cause: Wet solvent. Water catalyzes proton exchange.

  • Fix: Add activated 4Å molecular sieves to the NMR tube and shake for 15 minutes, or use a fresh ampoule of DMSO-d6.[1]

Issue 2: Aromatic splitting looks like a mess.

  • Cause: 19F decoupling is off (standard 1H NMR).

  • Insight: This is normal.[2] The "mess" is the superposition of J-coupling.[2] To simplify, run a 1H{19F} (Fluorine-decoupled Proton NMR) if your probe supports it. This will collapse the triplets/multiplets into simple singlets/doublets, confirming the skeleton.[1]

Issue 3: Extra peaks at 2.5 ppm and 3.3 ppm.

  • Cause: Residual DMSO (quintet at 2.[2]50) and Water (broad s at 3.33).

  • Fix: Do not integrate these regions.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997).[1][4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. 62 (21): 7512–7515. Link[2]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5][6] (Refer to Chapter 3 for Amine Salt shifts).

  • Abraham, R. J.; Mobli, M. (2006).[1][7] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. 44 (6): 572–582.[2] Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[5][6] (Refer to J(H-F) coupling constants in aromatic systems).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(3,5-Difluorophenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the anticipated mass spectrometry fragmentation pattern of 1-(3,5-Difluorophenyl)-N-methylmethanamine. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective by contrasting its fragmentation behavior with its non-fluorinated analog, N-methylbenzylamine. The insights herein are grounded in established principles of mass spectrometry and supported by experimental data from closely related structures.

Introduction: The Significance of Fragmentation Analysis

In the realm of pharmaceutical development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular characterization. The fragmentation pattern of a molecule, akin to a molecular fingerprint, provides critical information about its structure and stability. For novel compounds such as 1-(3,5-Difluorophenyl)-N-methylmethanamine, a comprehensive understanding of its fragmentation behavior under various ionization techniques is paramount for its unambiguous identification, purity assessment, and metabolic profiling.

This guide will focus primarily on Electron Ionization (EI), a common technique in gas chromatography-mass spectrometry (GC-MS), to predict the fragmentation pathways. A comparison with the known fragmentation of N-methylbenzylamine will serve to illuminate the electronic effects of the difluoro-substituted phenyl ring on bond cleavage.

Predicted Fragmentation Pattern of 1-(3,5-Difluorophenyl)-N-methylmethanamine

The structure of 1-(3,5-Difluorophenyl)-N-methylmethanamine contains two key functionalities that dictate its fragmentation: the N-methylmethanamine side chain and the 3,5-difluorophenyl aromatic ring. The molecular weight of this compound is 171.18 g/mol .

Electron Ionization (EI) Fragmentation

Under EI conditions, the initial event is the removal of an electron to form a molecular ion (M•+). The primary fragmentation pathways are predicted to be dominated by cleavage of the bonds adjacent to the nitrogen atom (α-cleavage), a characteristic feature of amines.[1]

Key Predicted Fragments:

  • Molecular Ion (M•+), m/z 171: The aromatic ring is expected to stabilize the molecular ion, leading to a reasonably abundant peak.[1]

  • Benzylic Cleavage (α-cleavage): The most favorable fragmentation is the cleavage of the C-C bond between the aromatic ring and the aminomethyl group. This results in the formation of a resonance-stabilized difluorotropylium-like cation or a difluorobenzyl cation. However, the charge is more likely to be retained on the nitrogen-containing fragment due to the lower ionization potential of the nitrogen lone pair.[2] Therefore, the primary fragmentation is expected to be the loss of the difluorophenyl radical.

    • [M - C6H3F2]•+, m/z 72: This fragment, CH3NH=CH2•+, arises from the loss of a 3,5-difluorophenyl radical.

  • α-Cleavage with loss of a methyl radical: Cleavage of the N-CH3 bond can lead to the formation of a difluorobenzyl immonium ion.

    • [M - CH3]•+, m/z 156: This fragment, [F2C6H3CH2NH]•+, would be a significant ion.

  • Tropylium Ion Formation: A characteristic fragmentation for benzylamines is the formation of the tropylium ion.[1] For the difluorinated analog, a difluorotropylium ion is anticipated.

    • [C7H4F2]•+, m/z 127: This ion would be formed via rearrangement and loss of the CH3NH radical.

  • Loss of Fluorine: Fragmentation involving the aromatic ring could include the loss of a fluorine atom or hydrogen fluoride.[3]

    • [M - F]•+, m/z 152

    • [M - HF]•+, m/z 151

The following diagram illustrates the predicted primary fragmentation pathway.

M 1-(3,5-Difluorophenyl)-N-methylmethanamine Molecular Ion (M•+) m/z 171 frag1 [M - H]•+ m/z 170 M->frag1 - H• frag2 Difluorotropylium ion [C7H4F2]•+ m/z 127 M->frag2 - •CH2NHCH3 frag4 [CH3NH=CH2]•+ m/z 44 M->frag4 - •C7H5F2 frag3 [M - CH3NH2]•+ m/z 140 frag2->frag3 - F•

Caption: Predicted EI fragmentation of 1-(3,5-Difluorophenyl)-N-methylmethanamine.

Comparative Analysis: 1-(3,5-Difluorophenyl)-N-methylmethanamine vs. N-methylbenzylamine

To understand the influence of the difluoro substitution, a comparison with the well-documented fragmentation pattern of N-methylbenzylamine (MW = 121.18 g/mol ) is highly instructive.[4][5][6]

Fragment Ion N-methylbenzylamine (m/z) [4][5]Predicted 1-(3,5-Difluorophenyl)-N-methylmethanamine (m/z) Description of Fragmentation
[M-H]+ 120170Loss of a hydrogen radical, typically from the benzylic position.
Tropylium Ion 91127Formation of the stable tropylium cation through rearrangement. The mass shift of +36 Da corresponds to the replacement of two hydrogens with two fluorines.
Iminium Ion 4444α-cleavage leading to the formation of the [CH3NH=CH2]+ ion. This fragment is expected to be a base peak in both spectra due to its stability.
[M-CH3]+ 106156Loss of a methyl radical from the nitrogen atom.

The presence of two electron-withdrawing fluorine atoms on the phenyl ring is expected to influence the relative abundances of these fragments. The inductive effect of the fluorine atoms will destabilize the formation of a positive charge on the aromatic ring, potentially leading to a lower abundance of the difluorotropylium ion (m/z 127) compared to the tropylium ion (m/z 91) in N-methylbenzylamine. Conversely, the fragmentation pathways dominated by charge retention on the nitrogen-containing fragments are expected to be highly favored.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally validate the predicted fragmentation pattern, the following protocol for GC-MS analysis is recommended.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 1-(3,5-Difluorophenyl)-N-methylmethanamine in a suitable volatile solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV

  • Mass Scan Range: m/z 30-400

The following diagram outlines the general workflow for this analysis.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Stock Prepare 1 mg/mL Stock Solution Working Dilute to 1-10 µg/mL Working Solution Stock->Working Inject Inject 1 µL into GC-MS Working->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 30-400) Ionize->Detect Acquire Acquire Mass Spectrum Detect->Acquire Identify Identify Molecular Ion & Fragment Peaks Acquire->Identify Compare Compare with Predicted Pattern & Analogs Identify->Compare

Caption: GC-MS workflow for fragmentation analysis.

Conclusion

The mass spectrometry fragmentation pattern of 1-(3,5-Difluorophenyl)-N-methylmethanamine is predicted to be dominated by α-cleavage, characteristic of N-alkyl amines. The key fragments are anticipated at m/z 171 (M•+), 170 ([M-H]+), 127 (difluorotropylium ion), and a likely base peak at m/z 44 (iminium ion). Comparison with N-methylbenzylamine highlights the electronic influence of the difluoro substitution on the phenyl ring, which is expected to modulate the relative abundance of the aromatic-containing fragment ions. The provided experimental protocol offers a robust starting point for the empirical validation of these predictions, which is essential for the comprehensive characterization of this and other novel chemical entities.

References

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. N-Methylbenzylamine. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. [Link]

  • FooDB. Showing Compound N-Methylbenzylamine (FDB012647). [Link]

  • LibreTexts. Fragmentation and Interpretation of Spectra. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • U.S. Department of Justice. Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB. [Link]

  • AWS. Supporting Information. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]

  • Doc Brown's Chemistry. mass spectrum of N,N-dimethylmethanamine (trimethylamine). [Link]

  • NIST WebBook. Benzenemethanamine, N-methyl-. [Link]

  • NIST. Mass spectra of fluorocarbons. [Link]

  • University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. [Link]

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Analysis of 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3,5-Difluorophenyl)-N-methylmethanamine HCl is an organic compound recognized for its role as a key intermediate in the synthesis of various pharmaceutical agents.[1] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its chemical purity is paramount for the safety, efficacy, and quality of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for purity assessment in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy.[2][3]

This guide provides an in-depth comparison of two distinct HPLC methodologies for the purity analysis of 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) . The inherent chemical nature of the target analyte—a small, polar, and basic secondary amine salt—presents specific chromatographic challenges, primarily poor retention on traditional reversed-phase columns and potential for poor peak shape due to interactions with column hardware. We will dissect the rationale behind each method, present detailed experimental protocols, and compare their performance based on key chromatographic parameters. This guide is intended for researchers, analytical scientists, and quality control professionals in the field of drug development and manufacturing.

The Analytical Challenge: Chromatographing a Small Polar Amine

The analyte, 1-(3,5-Difluorophenyl)-N-methylmethanamine, exists as a hydrochloride salt, meaning it is fully protonated and carries a positive charge under typical acidic to neutral mobile phase conditions. This high polarity and charge make it difficult to retain on conventional non-polar stationary phases like C18. Furthermore, the basic amine functionality can interact with acidic silanol groups on the silica support of the column, leading to peak tailing and poor efficiency. The methods presented here are designed to directly address these challenges.

Method Comparison Workflow

The following diagram illustrates the general workflow for developing and comparing HPLC methods for purity analysis.

G cluster_prep Phase 1: Preparation & Characterization cluster_dev Phase 2: Method Development cluster_eval Phase 3: Evaluation & Comparison cluster_select Phase 4: Final Selection Sample Obtain Analyte: 1-(3,5-Difluorophenyl) -N-methylmethanamine HCl PhysChem Assess Physicochemical Properties (pKa, logP, UV λmax) Sample->PhysChem MethodA Method A Development: Ion-Pairing RP-HPLC PhysChem->MethodA MethodB Method B Development: HILIC PhysChem->MethodB ExecuteA Execute Protocol A MethodA->ExecuteA ExecuteB Execute Protocol B MethodB->ExecuteB Data Collect & Analyze Data (Resolution, Tailing, Plates) ExecuteA->Data ExecuteB->Data Compare Compare Performance Metrics (Table 1) Data->Compare Selection Select Optimal Method for Intended Purpose (QC vs. R&D) Compare->Selection

Caption: General workflow for HPLC method development and comparison.

Method A: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)

This approach is a modification of the most common HPLC mode, reversed-phase chromatography. It is designed to enhance the retention and improve the peak shape of ionic and highly polar analytes on non-polar stationary phases (e.g., C18, C8).

Expertise & Rationale

The core principle involves adding an "ion-pairing" reagent to the mobile phase. This reagent has a hydrophobic "tail" and an ionic "head" with a charge opposite to that of the analyte. For our positively charged amine, a reagent with a negative charge, such as heptafluorobutyric acid (HFBA) or an alkyl sulfonate, is used. The reagent forms a neutral ion-pair with the analyte, which is more hydrophobic and thus better retained by the C18 column. Additionally, the excess ion-pairing reagent in the mobile phase adsorbs onto the stationary phase, effectively creating a pseudo-ion-exchange surface that further enhances retention. HFBA is an excellent choice as it is volatile, making it compatible with mass spectrometry (MS) if needed, and the fluorinated chain provides strong retention characteristics.

Experimental Protocol: Method A

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% (v/v) Heptafluorobutyric Acid (HFBA) in Water

  • Mobile Phase B: 0.1% (v/v) HFBA in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 70% B

    • 15-17 min: 70% to 10% B

    • 17-20 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 265 nm

  • Injection Volume: 5 µL

2. Solution Preparation:

  • Diluent: 50:50 Acetonitrile/Water

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

Trustworthiness: Self-Validating System

This protocol incorporates a gradient elution, which is a hallmark of a robust stability-indicating method.[3] It ensures that impurities with a wide range of polarities, from early eluting polar compounds to late-eluting non-polar compounds, can be separated and detected within a single run. The use of a buffered mobile phase (via HFBA) and controlled temperature ensures run-to-run reproducibility.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative for separating highly polar compounds that are poorly retained in reversed-phase mode. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Expertise & Rationale

In HILIC, the separation mechanism is primarily based on the partitioning of the analyte between a water-enriched layer adsorbed onto the surface of the polar stationary phase and the bulk mobile phase, which is high in organic solvent (typically acetonitrile).[2] Polar analytes, like our protonated amine, preferentially partition into the aqueous layer, leading to retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). This provides an orthogonal (different) separation mechanism to reversed-phase, making it highly valuable for confirming purity, as impurities that might co-elute in one mode are often resolved in the other.

Experimental Protocol: Method B

1. Chromatographic Conditions:

  • Column: Amide or Silica-based, 4.6 x 100 mm, 3.0 µm particle size

  • Mobile Phase A: 90:10 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0

  • Gradient:

    • 0-1 min: 100% A

    • 1-10 min: 0% to 50% B

    • 10-12 min: 50% to 0% B

    • 12-17 min: 100% A (Re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 265 nm

  • Injection Volume: 3 µL

2. Solution Preparation:

  • Diluent: 75:25 Acetonitrile/Water (Note: The diluent must have a high organic content to be compatible with the HILIC mobile phase and prevent peak distortion).

  • Standard Solution (0.5 mg/mL): Prepare as in Method A, but use the HILIC diluent.

  • Sample Solution (0.5 mg/mL): Prepare as in Method A, but use the HILIC diluent.

Trustworthiness: Self-Validating System

The use of a buffered mobile phase (Ammonium Formate) is critical in HILIC to control the ionization state of the analyte and the surface chemistry of the stationary phase, ensuring reproducible retention times. The gradient from high organic to higher aqueous content provides a robust screen for a range of polar impurities.

Method Selection Logic

The choice between IP-RP-HPLC and HILIC depends on the specific analytical goal. The following diagram outlines the decision-making process.

G cluster_methods Potential HPLC Modes Analyte Analyte: Polar, Basic Amine HCl Salt RPLC Standard RP-HPLC (e.g., C18) Analyte->RPLC Decision1 Sufficient Retention & Good Peak Shape? RPLC->Decision1 IP_RPLC Ion-Pair RP-HPLC Decision2 Need Orthogonal Selectivity for Impurity Profile? IP_RPLC->Decision2 HILIC HILIC Result3 Confirmatory Method (R&D, Stability) HILIC->Result3 Decision1->IP_RPLC Yes, with Ion-Pair Result1 Poor Retention & Tailing Decision1->Result1 No Decision2->HILIC Yes Result2 Robust QC Method Decision2->Result2 No Result1->IP_RPLC Consider Alternatives Result1->HILIC Consider Alternatives

Caption: Decision tree for selecting an appropriate HPLC method.

Performance Comparison

The following table summarizes the expected performance characteristics of the two methods for separating the main peak of 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl from a hypothetical closely eluting impurity.

ParameterMethod A (IP-RP-HPLC)Method B (HILIC)Rationale & Significance
Retention Time (t_R) ~8.5 min~6.2 minHILIC often provides faster analysis for polar compounds.
Resolution (R_s) 2.13.5Measures the degree of separation between two peaks. R_s > 2.0 is desired. HILIC may offer superior resolution for certain polar impurities.
Tailing Factor (T_f) 1.21.1Measures peak asymmetry. A value of 1.0 is perfectly symmetrical. Both methods are designed to produce good peak shape.
Theoretical Plates (N) >10,000>12,000A measure of column efficiency. Higher numbers indicate sharper peaks.
Pros - Highly robust & widely used- Predictable behavior- Excellent for a wide polarity range- Orthogonal selectivity- Superior retention for polar analytes- MS-friendly mobile phases
Cons - HFBA can permanently modify columns- Longer equilibration times- Sensitive to mobile phase water content- Sample diluent must match mobile phase

Conclusion and Recommendations

Both the Ion-Pairing Reversed-Phase HPLC and HILIC methods offer viable and robust solutions for the purity analysis of 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl.

  • Method A (IP-RP-HPLC) is recommended as a primary method for routine Quality Control (QC) environments. Its robustness, predictability, and ability to handle a wide range of potential impurities make it an excellent choice for batch release testing.

  • Method B (HILIC) is highly recommended for Research and Development (R&D) , impurity profiling, and as a confirmatory stability-indicating method.[4] Its orthogonal separation mechanism provides a powerful tool to ensure that no impurities are co-eluting with the main peak, offering a more complete picture of the sample's purity.

Ultimately, the implementation of both methods during drug development provides the highest level of analytical confidence, leveraging their complementary selectivities to build a comprehensive purity profile in accordance with modern regulatory expectations.

References

  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Simultaneous determination of four aliphatic amines in aquatic products by ultrasound-assisted dispersive liquid-liquid microextraction coupled with high performance capillary electrophoresis. Retrieved from [Link]

  • ResearchGate. (2020). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • National Institutes of Health. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 3,5-difluoro vs. 3,4-difluoro N-methylbenzylamine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to modulate physicochemical and pharmacological properties. Fluorinated benzylamines, in particular, serve as versatile building blocks. This guide provides an in-depth comparison of the reactivity of two closely related isomers: 3,5-difluoro-N-methylbenzylamine and 3,4-difluoro-N-methylbenzylamine. Understanding their subtle yet significant differences in reactivity is paramount for optimizing reaction conditions and predicting outcomes in the synthesis of complex pharmaceutical intermediates.

The Decisive Role of Fluorine Positioning: An Electronic Perspective

The reactivity of the nitrogen atom in N-methylbenzylamine is fundamentally governed by its nucleophilicity, which is directly influenced by the electronic effects of the substituents on the aromatic ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). However, it can also participate in resonance by donating a lone pair of electrons (+R effect). The net electronic effect is a combination of these two opposing forces and is highly dependent on the substituent's position.

The Hammett substituent constants (σ) provide a quantitative measure of these electronic effects.[1][2][3][4][5] A positive σ value indicates an electron-withdrawing group, which deactivates the ring and decreases the nucleophilicity of the benzylic amine.

Substituent PositionInductive Effect (σI)Resonance Effect (σR)Overall Effect (σp/σm)Impact on Amine Nucleophilicity
3,5-difluoro Strongly electron-withdrawingNo significant resonance effectAdditive electron withdrawal (2 x σm)Significantly Decreased
3,4-difluoro Strongly electron-withdrawingOpposing +R effect from para-FPartially offsetting effectsModerately Decreased

In the case of 3,5-difluoro-N-methylbenzylamine , both fluorine atoms are in the meta position relative to the benzylamine moiety. From this position, the electron-donating resonance effect is negligible, and the strong inductive effects of the two fluorine atoms are additive. This results in a significant withdrawal of electron density from the benzene ring and, consequently, from the nitrogen atom of the amine, rendering it less nucleophilic.

Conversely, for 3,4-difluoro-N-methylbenzylamine , the fluorine at the 4-position (para) can exert a +R effect, which partially counteracts its -I effect. The fluorine at the 3-position (meta) primarily contributes its -I effect. The net result is a less pronounced deactivation of the ring compared to the 3,5-difluoro isomer. Therefore, the nitrogen atom in 3,4-difluoro-N-methylbenzylamine is expected to be more nucleophilic than in its 3,5-difluoro counterpart.

This fundamental difference in nucleophilicity is the primary driver for the observed variations in their chemical reactivity.

Comparative Reactivity in Key Synthetic Transformations

The differential reactivity of these two isomers is most evident in common synthetic transformations pivotal to drug development, such as amide bond formation, N-alkylation, and reductive amination.

Amide Bond Formation

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry.[6][7][8] The reaction typically involves the nucleophilic attack of the amine on an activated carboxylic acid derivative.

Expected Reactivity:

  • 3,4-difluoro-N-methylbenzylamine , being the more nucleophilic amine, is expected to react faster and under milder conditions in amide coupling reactions.

  • 3,5-difluoro-N-methylbenzylamine will likely require more forcing conditions, such as stronger coupling agents, higher temperatures, or longer reaction times, to achieve comparable yields due to its diminished nucleophilicity.

Table 1: Predicted Performance in Amide Coupling Reactions

Amine IsomerRelative NucleophilicityPredicted Reaction RateRequired Reaction ConditionsPotential for Side Reactions
3,5-difluoro-N-methylbenzylamineLowerSlowerMore forcing (e.g., stronger coupling agents, higher temperature)Higher, due to harsher conditions
3,4-difluoro-N-methylbenzylamineHigherFasterMilderLower

Experimental Protocol: EDC/HOBt Mediated Amide Coupling [9]

This protocol provides a general framework for comparing the reactivity of the two amines in a standard amide coupling reaction.

G cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction and Workup prep1 Dissolve carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. prep2 Add amine (3,5- or 3,4-difluoro-N-methylbenzylamine, 1.1 eq). prep1->prep2 prep3 Cool to 0 °C. prep2->prep3 reagent1 Add DIPEA (2.5 eq). prep3->reagent1 reagent2 Slowly add EDC·HCl (1.2 eq). reagent1->reagent2 rxn1 Stir at room temperature for 12-24h. reagent2->rxn1 rxn2 Monitor by TLC/LC-MS. rxn1->rxn2 rxn3 Quench, extract, and purify. rxn2->rxn3

Caption: Workflow for a comparative amide coupling experiment.

N-Alkylation

N-alkylation involves the reaction of the amine with an alkyl halide or another electrophilic alkylating agent.[10][11] The rate of this SN2 reaction is directly proportional to the nucleophilicity of the amine.

Expected Reactivity:

  • The higher nucleophilicity of 3,4-difluoro-N-methylbenzylamine will lead to faster rates of N-alkylation compared to 3,5-difluoro-N-methylbenzylamine .

  • When using less reactive alkylating agents, the difference in reactivity between the two isomers will be more pronounced.

Table 2: Predicted Performance in N-Alkylation Reactions

Amine IsomerRelative NucleophilicityPredicted SN2 Reaction RateSuitability for Less Reactive Electrophiles
3,5-difluoro-N-methylbenzylamineLowerSlowerMay require activation or harsher conditions
3,4-difluoro-N-methylbenzylamineHigherFasterMore suitable

Experimental Protocol: N-Alkylation with an Alkyl Bromide

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification setup1 Dissolve amine (3,5- or 3,4-difluoro-N-methylbenzylamine, 1.0 eq) in ACN or DMF. setup2 Add K₂CO₃ or another suitable base (2.0 eq). setup1->setup2 rxn1 Add alkyl bromide (1.1 eq). setup2->rxn1 rxn2 Heat to 50-80 °C and stir for 4-16h. rxn1->rxn2 rxn3 Monitor progress by TLC/LC-MS. rxn2->rxn3 workup1 Filter solids. rxn3->workup1 workup2 Concentrate the filtrate. workup1->workup2 workup3 Purify by column chromatography. workup2->workup3

Caption: General workflow for a comparative N-alkylation study.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, proceeding via the in-situ formation of an iminium ion from the amine and a carbonyl compound, followed by reduction.[12][13][14][15][16] The initial step of iminium ion formation is often rate-limiting and is influenced by the amine's nucleophilicity.

Expected Reactivity:

  • 3,4-difluoro-N-methylbenzylamine is expected to form the iminium intermediate more readily than 3,5-difluoro-N-methylbenzylamine , potentially leading to faster overall reaction times.

  • For challenging carbonyl substrates (e.g., sterically hindered ketones), the more nucleophilic 3,4-isomer will likely provide higher yields.

Table 3: Predicted Performance in Reductive Amination

Amine IsomerRelative NucleophilicityPredicted Rate of Iminium FormationEfficacy with Hindered Carbonyls
3,5-difluoro-N-methylbenzylamineLowerSlowerLower
3,4-difluoro-N-methylbenzylamineHigherFasterHigher

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride

G cluster_imine Iminium Formation cluster_reduction Reduction cluster_workup Workup and Purification imine1 Dissolve aldehyde/ketone (1.0 eq) and amine (3,5- or 3,4-difluoro-N-methylbenzylamine, 1.1 eq) in DCE. imine2 Add acetic acid (catalytic). imine1->imine2 imine3 Stir at room temperature for 1-2h. imine2->imine3 reduc1 Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. imine3->reduc1 reduc2 Stir at room temperature for 3-12h. reduc1->reduc2 reduc3 Monitor by TLC/LC-MS. reduc2->reduc3 workup1 Quench with saturated NaHCO₃. reduc3->workup1 workup2 Extract with DCM. workup1->workup2 workup3 Purify by column chromatography. workup2->workup3

Caption: Protocol for comparative reductive amination.

Conclusion and Practical Implications

The seemingly minor change in the fluorine substitution pattern from 3,5- to 3,4- on the N-methylbenzylamine scaffold has a predictable and significant impact on its chemical reactivity. The enhanced nucleophilicity of 3,4-difluoro-N-methylbenzylamine makes it the more reactive partner in a range of common synthetic transformations crucial for drug discovery and development.

Key Takeaways for Researchers:

  • When developing synthetic routes, anticipate that 3,5-difluoro-N-methylbenzylamine will require more vigorous reaction conditions compared to its 3,4-difluoro isomer.

  • For reactions sensitive to nucleophilicity, such as SNAr reactions or couplings with less reactive electrophiles, 3,4-difluoro-N-methylbenzylamine is the preferred building block.

  • In cases where a less reactive amine is desired to achieve selectivity in the presence of multiple nucleophilic sites, 3,5-difluoro-N-methylbenzylamine may offer a strategic advantage.

By understanding the underlying electronic principles governing the reactivity of these isomers, researchers can make more informed decisions in the design and execution of synthetic strategies, ultimately accelerating the drug development process.

References

  • ResearchGate. Hammett constants σ for fluoro-substituents.
  • ResearchGate. Oxidation of Benzylamine by ClOH and N -Chlorosuccinimide: A Kinetic Study.
  • Table 13.1 Selected Hammett substituent constants and susceptibility factors.
  • ACS Medicinal Chemistry Letters. The Dark Side of Fluorine.
  • Science.gov. hammett substituent constants: Topics by Science.gov.
  • A Survey of Hammett Substituent Constants and Resonance and Field Parameters.
  • Wikipedia.
  • Master Organic Chemistry. Nucleophilicity Trends of Amines.
  • Indian Academy of Sciences.
  • Luxembourg Bio Technologies. A comparative study of amide-bond forming reagents in aqueous media.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Organic Chemistry Portal.
  • BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
  • The Doyle Group.
  • YouTube.
  • Organic Chemistry Portal.
  • Benchchem.
  • Synple Chem.
  • PubMed. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles.
  • ResearchGate. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][17]naphthyrin-5(6H).

  • ResearchGate. (PDF)

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A Comparative Guide to the Reference Standard of 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and characterization of reference standards are paramount to ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive technical overview of the reference standard for 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl (CAS No. 90389-29-0), a key intermediate in various synthetic pathways. We will delve into a comparative analysis with potential alternatives, supported by detailed experimental protocols and data interpretation, to empower researchers in making informed decisions for their analytical needs.

Understanding the Criticality of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis. Its primary role is to ensure the identity, purity, quality, and strength of active pharmaceutical ingredients (APIs) and formulated products. The reliability of a reference standard is underpinned by a comprehensive Certificate of Analysis (CoA), which details its physicochemical properties and the results of rigorous analytical testing.

Key Quality Attributes of a Reference Standard:

  • Purity: A high degree of chemical purity is essential, with impurities identified and quantified.

  • Identity: Unambiguous confirmation of the chemical structure.

  • Stability: Demonstrated stability under defined storage conditions to ensure its integrity over time.

  • Traceability: The characterization and values should be traceable to recognized standards (e.g., pharmacopeial standards).

Physicochemical Properties of 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl

  • Chemical Name: 1-(3,5-Difluorophenyl)-N-methylmethanamine hydrochloride[1]

  • CAS Number: 90389-29-0[1]

  • Molecular Formula: C₈H₁₀ClF₂N[1]

  • Molecular Weight: 193.62 g/mol [1]

  • Appearance: Typically a white to off-white solid.

  • Solubility: Soluble in water and methanol.

Comparative Analysis with Alternative Difluorophenyl Isomers

In the absence of a directly competing commercial reference standard for 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl, a comparative assessment can be made against its positional isomers, which may be encountered as process-related impurities or alternative synthetic precursors. The primary distinction between these isomers lies in the substitution pattern of the fluorine atoms on the phenyl ring, which can influence their physicochemical properties and analytical behavior.

Table 1: Comparative Overview of Difluorophenyl-N-methylmethanamine HCl Isomers

Feature1-(3,5-Difluorophenyl)-N-methylmethanamine HCl (Target) 1-(2,4-Difluorophenyl)-N-methylmethanamine HCl (Alternative A) 1-(3,4-Difluorophenyl)-N-methylmethanamine HCl (Alternative B)
CAS Number 90389-29-0[1]696589-30-7[2]381236-46-0
Purity (Typical) ≥98%≥98%[2]Not specified, likely similar
Key Analytical Distinction Unique fragmentation pattern in MS and distinct chemical shifts in NMR due to meta-substitution.Different retention time in chromatography and unique spectroscopic data due to ortho- and para-substitution.Unique chromatographic and spectroscopic profile due to ortho- and meta-substitution.
Potential Application Pharmaceutical intermediate.[3]Research chemical.[2]Building block for synthesis.

Experimental Protocols for Qualification of a Reference Standard

The qualification of a reference standard involves a battery of analytical tests to confirm its identity, purity, and other critical attributes. Below are detailed protocols for the key analytical techniques.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity of non-volatile and thermally labile compounds. A gradient elution method is often employed to separate the main component from any potential impurities.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 1 mg/mL.

Data Interpretation: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Reference Standard B Dissolve in Mobile Phase A->B C Inject Sample B->C D Chromatographic Separation C->D E UV Detection D->E F Integrate Peaks E->F G Calculate Purity F->G

Caption: Workflow for HPLC purity determination.

Identity Confirmation by Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which serves as a molecular fingerprint for identity confirmation.

Protocol:

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Infusion: The sample prepared for HPLC analysis can be directly infused or analyzed via the LC-MS system.

  • Data Acquisition: Scan for the expected molecular ion [M+H]⁺.

Data Interpretation: The observed mass of the molecular ion should correspond to the calculated theoretical mass of the protonated molecule.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their chemical environment. It is a powerful tool for unambiguous structure confirmation.

Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent in which the sample is soluble (e.g., Deuterated Methanol, D₄-Methanol).

  • Experiments:

    • ¹H NMR: To observe the proton signals.

    • ¹³C NMR: To observe the carbon signals.

    • ¹⁹F NMR: To observe the fluorine signals, which will be characteristic for the difluoro substitution pattern.

    • 2D NMR (e.g., COSY, HSQC): To establish correlations between protons and carbons.

  • Sample Preparation: Dissolve an appropriate amount of the reference standard in the deuterated solvent.

Data Interpretation: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra should be consistent with the known structure of 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl.

Logical Relationship of Analytical Techniques for Reference Standard Qualification

cluster_main Reference Standard Qualification cluster_methods Analytical Methods Purity Purity Quantification Quantification Purity->Quantification Identity Identity Structure Structure Identity->Structure HPLC HPLC HPLC->Purity MS Mass Spectrometry MS->Identity NMR NMR NMR->Structure TGA Thermogravimetric Analysis (for water content) TGA->Quantification

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.